Fmoc-Ser(tBu)-OH-13C3,15N
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy](1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1/i13+1,19+1,20+1,23+1 |
InChI Key |
REITVGIIZHFVGU-FIEXIFIBSA-N |
Isomeric SMILES |
CC(C)(C)O[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Foundational & Exploratory
What is Fmoc-Ser(tBu)-OH-13C3,15N?
An In-depth Technical Guide to Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a stable isotope-labeled amino acid derivative crucial for modern biochemical and pharmaceutical research. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), nuclear magnetic resonance (NMR) spectroscopy, and quantitative mass spectrometry (MS). The incorporation of carbon-13 (¹³C) at three positions and nitrogen-15 (¹⁵N) provides a distinct mass shift, making it an invaluable tool for tracing and quantifying peptides and proteins in complex biological systems.
Core Compound Properties
Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a serine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl side chain is protected by a tert-butyl (tBu) group. The isotopic labeling involves the substitution of naturally occurring isotopes with ¹³C and ¹⁵N.
Chemical and Physical Data
The key physicochemical properties of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N are summarized in the table below, providing essential information for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Chemical Formula | ¹³C₃H₂₅¹⁵NO₅ |
| Molecular Weight | 387.41 g/mol |
| CAS Number | 1217448-78-6 |
| Appearance | Solid |
| Melting Point | 131-136 °C |
| Storage Temperature | -20°C |
| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % ¹⁵N |
| Chemical Purity | ≥99% |
Applications in Research and Development
The unique properties of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N make it a versatile reagent in several advanced research applications:
-
Solid-Phase Peptide Synthesis (SPPS): It serves as a building block for the synthesis of peptides with a site-specific isotopic label. This is critical for structural and functional studies of peptides and proteins.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C and ¹⁵N labels act as sensitive probes in NMR experiments, facilitating the structural elucidation and dynamic analysis of peptides and proteins in solution and solid states.[1][2]
-
Quantitative Mass Spectrometry: It is widely used as an internal standard in mass spectrometry-based proteomics for the accurate quantification of proteins and their post-translational modifications in complex biological samples.[3][4]
Experimental Protocols
The following sections provide detailed methodologies for the key applications of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a short peptide containing the labeled serine residue using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N
-
Rink Amide resin
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate tube, dissolve Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N (3 equivalents to the resin loading capacity), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate the carboxyl group.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. The use of DIPEA with Fmoc-Ser(tBu)-OH can sometimes lead to racemization, and the use of collidine as a substitute has been recommended.[7]
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
After complete coupling, drain the reaction solution and wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[8]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11][12][13]
-
NMR Spectroscopy Analysis
This protocol describes the preparation of a peptide sample containing Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N for NMR analysis.
Materials:
-
Purified, lyophilized peptide containing the ¹³C, ¹⁵N-labeled serine.
-
NMR buffer (e.g., phosphate buffer in H₂O/D₂O or 100% D₂O).
-
NMR tube.
Procedure:
-
Sample Dissolution: Dissolve the lyophilized peptide in the chosen NMR buffer to the desired concentration (typically 0.1-1 mM).
-
pH Adjustment: Adjust the pH of the sample to the desired value using small aliquots of dilute HCl or NaOH.
-
Transfer to NMR Tube: Transfer the final solution to a clean, high-quality NMR tube.
-
Data Acquisition: Acquire NMR spectra. The presence of ¹³C and ¹⁵N labels allows for a variety of heteronuclear correlation experiments (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC) to probe the structure and dynamics around the labeled serine residue.[14][15]
Quantitative Mass Spectrometry
This protocol details the use of a peptide synthesized with Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N as an internal standard for the quantification of a target peptide in a biological sample.
Materials:
-
Purified, quantified peptide containing the ¹³C, ¹⁵N-labeled serine (internal standard).
-
Biological sample containing the target peptide (e.g., cell lysate, plasma).
-
Digestion buffer and enzyme (e.g., trypsin).
-
LC-MS grade solvents (water, acetonitrile, formic acid).
-
LC-MS system.
Procedure:
-
Sample Preparation: Prepare the biological sample for analysis. This may involve protein extraction, denaturation, reduction, and alkylation.
-
Spiking of Internal Standard: Add a known amount of the stable isotope-labeled peptide internal standard to the biological sample.
-
Enzymatic Digestion: If analyzing a protein, digest the sample with an appropriate protease (e.g., trypsin) to generate peptides.
-
Sample Cleanup: Desalt and concentrate the peptide mixture using a solid-phase extraction (SPE) method.
-
LC-MS Analysis:
-
Inject the sample onto an LC-MS system.
-
Separate the peptides using a suitable chromatographic gradient.
-
Detect the peptides using the mass spectrometer, monitoring for the mass-to-charge (m/z) ratios of both the native target peptide and the heavy-isotope-labeled internal standard.
-
-
Data Analysis: Quantify the target peptide by comparing the peak area of its corresponding mass chromatogram to the peak area of the internal standard.[16][17]
Conclusion
Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is an essential reagent for researchers in the fields of chemistry, biology, and medicine. Its well-defined chemical properties and the precision of its isotopic labeling enable advanced applications in peptide synthesis, structural biology, and quantitative proteomics. The detailed protocols provided in this guide serve as a practical resource for the effective utilization of this powerful research tool.
References
- 1. Solid-State NMR Structural Characterization of Self-Assembled Peptides with Selective 13C and 15N Isotopic Labels | Springer Nature Experiments [experiments.springernature.com]
- 2. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 相关内容暂不可用 [sigmaaldrich.com]
- 4. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. iris-biotech.de [iris-biotech.de]
- 7. chempep.com [chempep.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. protein-nmr.org.uk [protein-nmr.org.uk]
- 15. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Properties and Applications of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of the isotopically labeled amino acid, Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N. This compound is a critical tool in modern biochemical and pharmaceutical research, enabling precise analysis of peptide and protein structure, function, and metabolism.
Core Chemical Properties
Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a serine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a tert-butyl (tBu) group.[1][2] Critically, the serine backbone is isotopically enriched with three ¹³C atoms and one ¹⁵N atom. This labeling provides a distinct mass shift and nuclear magnetic resonance (NMR) signature, facilitating its use in a variety of analytical techniques.
Quantitative Data Summary
The key physicochemical properties of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N are summarized in the table below, providing a direct comparison with its unlabeled counterpart.
| Property | Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N | Fmoc-Ser(tBu)-OH (Unlabeled) |
| CAS Number | 1217448-78-6[3][4] | 71989-33-8[5] |
| Molecular Formula | C₁₉¹³C₃H₂₅¹⁵NO₅[6] | C₂₂H₂₅NO₅ |
| Molecular Weight | 387.41 g/mol [3][7] | 383.44 g/mol |
| Appearance | Solid[3] | Solid |
| Melting Point | 131-136 °C[3][7] | Not specified |
| Purity (Assay) | ≥99%[3] | ≥99%[1] |
| Isotopic Purity | ≥99 atom % ¹³C, ≥98 atom % ¹⁵N[3] | N/A |
| Storage Temperature | -20°C[3] | Room Temperature |
| Mass Shift | M+4[3] | N/A |
Experimental Protocols
The primary application of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is in Solid-Phase Peptide Synthesis (SPPS).[3] The following sections detail the generalized experimental protocols for its incorporation into a peptide chain and subsequent analysis.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N into a peptide sequence follows the standard Fmoc/tBu SPPS strategy. This iterative process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).
A generalized workflow for SPPS is depicted in the following diagram:
The synthesis begins with a solid support, typically a resin such as 2-chlorotrityl chloride, Wang, or Rink amide resin, chosen based on the desired C-terminal functionality (acid or amide). The first amino acid is loaded onto the resin according to established protocols.
The synthesis proceeds through a series of cycles, each consisting of two main steps:
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed.
-
Reagent: A solution of 20% piperidine in dimethylformamide (DMF) is commonly used.[4][8]
-
Procedure: The resin is treated with the piperidine solution for a specified time (e.g., 1 hour) to ensure complete removal of the Fmoc group, exposing a free amine.[4]
-
Monitoring: The completion of the deprotection can be monitored by UV/Vis spectroscopy, quantifying the release of the piperidine-dibenzofulvene adduct.[8]
-
-
Amino Acid Coupling: The isotopically labeled Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is then coupled to the newly exposed amine.
-
Reagents: The amino acid is pre-activated using coupling reagents. Common choices include aminium/uronium salts like HATU or HBTU in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or collidine.[9]
-
Procedure: A solution of the activated Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N in DMF is added to the resin and allowed to react for a sufficient duration (e.g., at least 4 hours) to ensure complete coupling.[4]
-
Monitoring: The completion of the coupling reaction can be assessed using qualitative colorimetric tests (e.g., the Kaiser test) to detect any remaining free amines.[8]
-
Between each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.[4] This cycle is repeated for each subsequent amino acid in the desired peptide sequence.
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group on the labeled serine) are removed simultaneously.
-
Reagent: This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in a "cleavage cocktail".[3][10][11] The cocktail also contains scavengers to quench reactive cationic species generated during the process and prevent side reactions.[11] A standard cleavage cocktail might consist of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[7][11]
-
Procedure: The peptide-resin is incubated with the cleavage cocktail for a period of 1-3 hours.[12] The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and dried.
Purification and Analysis
The crude isotopically labeled peptide is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by analytical techniques such as mass spectrometry and NMR spectroscopy.
Applications in Analytical Biochemistry
The incorporation of ¹³C and ¹⁵N isotopes makes peptides containing Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N ideal for a range of advanced analytical applications.[10][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of ¹³C and ¹⁵N labels allows for the use of powerful multidimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), to study the structure and dynamics of the peptide or protein. This is particularly useful for:
-
Resolving spectral overlap: The isotopic labels help to distinguish the signals of the serine residue from other amino acids in complex spectra.
-
Studying post-translational modifications: For example, in studies of phosphorylation, the labels can be used to precisely measure conformational changes around the serine residue upon modification.
Quantitative Mass Spectrometry
In mass spectrometry-based proteomics, peptides containing this labeled serine are invaluable as internal standards for absolute quantification.[6]
-
Stable Isotope Dilution Assays (SIDAs): A known amount of the heavy-isotope-labeled peptide is spiked into a biological sample. The ratio of the mass spectrometry signal from the labeled peptide to the unlabeled (native) peptide allows for precise quantification of the native peptide, correcting for variations in sample preparation and instrument response.
The logical flow for utilizing the labeled peptide in a quantitative proteomics experiment is illustrated below:
Conclusion
Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a highly versatile and valuable reagent for researchers in peptide chemistry, proteomics, and drug development. Its well-defined chemical properties and the stable incorporation of heavy isotopes enable the synthesis of precisely labeled peptides. These labeled peptides serve as essential tools for advanced analytical techniques, facilitating detailed structural studies by NMR and accurate quantification by mass spectrometry. The experimental protocols outlined in this guide provide a framework for the effective utilization of this compound in achieving high-quality, reproducible research outcomes.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. iris-biotech.de [iris-biotech.de]
- 8. iris-biotech.de [iris-biotech.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N, an isotopically labeled amino acid derivative crucial for various applications in proteomics, drug discovery, and metabolic research. This document details the multi-step process, from the biosynthetic production of the labeled serine precursor to the chemical protection and final purification of the target compound.
Introduction
Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a serine derivative where the backbone carbon atoms are replaced with ¹³C isotopes and the amino group contains a ¹⁵N isotope. This stable isotope labeling allows for the sensitive and unambiguous detection of serine-containing peptides and proteins in complex biological matrices using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and the tert-butyl (tBu) protecting group on the hydroxyl side chain are orthogonal, enabling its use in solid-phase peptide synthesis (SPPS). This guide presents a detailed methodology for the preparation and purification of this valuable research tool.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₉¹³C₃H₂₅¹⁵NO₅ |
| Molecular Weight | 387.41 g/mol [1] |
| Appearance | White to off-white solid[2] |
| Melting Point | 131-136 °C[1] |
| Storage Temperature | -20°C[1] |
| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % ¹⁵N[3] |
| Chemical Purity (HPLC) | ≥99.0%[4] |
| Enantiomeric Purity | ≥99.8%[4] |
Synthesis Workflow
The synthesis of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a multi-stage process that begins with the biosynthetic production of the isotopically labeled L-Serine, followed by two key chemical protection steps.
Experimental Protocols
Stage 1: Biosynthesis and Purification of L-Serine-¹³C₃,¹⁵N
The production of uniformly ¹³C and ¹⁵N labeled L-serine is achieved through fermentation using genetically engineered Escherichia coli strains. These strains are typically modified to overexpress key enzymes in the serine biosynthetic pathway and to eliminate degradation pathways, thereby maximizing the yield of the desired product.
4.1.1. Metabolic Engineering of E. coli
To enhance L-serine production, several genetic modifications are made to the host E. coli strain:
-
Overexpression of the Serine Biosynthesis Pathway: The genes serA (encoding a feedback-resistant version), serB, and serC are overexpressed to drive the metabolic flux towards serine synthesis.
-
Deletion of Degradation Pathways: Genes encoding L-serine deaminases (sdaA, sdaB, tdcG) and serine hydroxymethyltransferase (glyA) are deleted to prevent the degradation of the produced L-serine.
4.1.2. Fermentation in Isotopically Labeled Medium
A detailed protocol for the production of L-Serine-¹³C₃,¹⁵N in a shake flask culture is provided below.
Materials:
-
Genetically engineered E. coli strain for L-serine production.
-
M9 minimal medium components.
-
¹³C-glucose (as the sole carbon source).
-
¹⁵NH₄Cl (as the sole nitrogen source).
-
Trace elements solution.
-
Yeast extract (for initial culture).
Protocol:
-
Prepare a seed culture by inoculating the engineered E. coli strain in LB medium and incubating overnight at 37°C with shaking.
-
Prepare the M9 minimal medium for isotopic labeling. A typical composition per liter is:
-
6.8 g Na₂HPO₄
-
3 g KH₂PO₄
-
0.5 g NaCl
-
1 g ¹⁵NH₄Cl
-
2 g ¹³C-glucose
-
2 mM MgSO₄
-
0.1 mM CaCl₂
-
Trace elements solution
-
-
Inoculate the M9 labeling medium with the seed culture to an initial OD₆₀₀ of 0.05-0.1.
-
Incubate the culture at 37°C with vigorous shaking (200-250 rpm).
-
Monitor cell growth (OD₆₀₀) and L-serine production periodically.
-
Harvest the cells by centrifugation when L-serine concentration in the medium reaches its maximum (typically in late exponential or early stationary phase).
4.1.3. Purification of L-Serine-¹³C₃,¹⁵N from Culture Supernatant
The secreted L-serine is purified from the culture supernatant.
Materials:
-
Culture supernatant.
-
Strong cation exchange resin.
-
Ammonium hydroxide solution.
-
Ethanol.
Protocol:
-
Remove bacterial cells and proteins from the culture medium by membrane filtration.
-
Apply the clear filtrate to a strong cation exchange chromatography column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound L-serine using a gradient of ammonium hydroxide.
-
Collect the fractions containing L-serine and pool them.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude L-serine from a water/ethanol mixture to obtain the pure, labeled amino acid.
Stage 2: Chemical Synthesis
The purified L-Serine-¹³C₃,¹⁵N is then subjected to two protection steps: Fmoc protection of the α-amino group followed by tert-butyl protection of the hydroxyl side chain.
4.2.1. Fmoc Protection of L-Serine-¹³C₃,¹⁵N
Materials:
-
L-Serine-¹³C₃,¹⁵N
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Protocol:
-
Dissolve L-Serine-¹³C₃,¹⁵N and Fmoc-OSu in a 2:1 (v/v) mixture of THF and saturated aqueous NaHCO₃ solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 1 with 1 M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield Fmoc-Ser(OH)-OH-¹³C₃,¹⁵N.
4.2.2. Tert-Butyl Protection of Fmoc-Ser(OH)-OH-¹³C₃,¹⁵N
Materials:
-
Fmoc-Ser(OH)-OH-¹³C₃,¹⁵N
-
Dioxane
-
Concentrated sulfuric acid (H₂SO₄)
-
Liquid isobutylene
Protocol:
-
Suspend Fmoc-Ser(OH)-OH-¹³C₃,¹⁵N in dioxane in a pressure vessel.
-
Cool the suspension to -10°C.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Add an excess of liquid isobutylene to the reaction mixture.
-
Seal the vessel and stir at room temperature for 48-72 hours.
-
Carefully vent the excess isobutylene.
-
Neutralize the reaction mixture with a suitable base (e.g., triethylamine).
-
Evaporate the solvent under reduced pressure to obtain the crude Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N.
Stage 3: Purification of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N
The final product is purified using recrystallization and/or preparative high-performance liquid chromatography (HPLC).
4.3.1. Recrystallization
Materials:
-
Crude Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N
-
Toluene
Protocol:
-
Dissolve the crude product in a minimal amount of hot toluene (approximately 50°C).
-
Allow the solution to cool slowly to room temperature, then further cool to 4°C to induce crystallization.
-
Filter the crystalline product and wash with cold toluene.
-
Dry the purified crystals under vacuum.
4.3.2. Preparative HPLC
For higher purity, preparative reversed-phase HPLC can be employed.
| Parameter | Value |
| Column | C18 silica gel, 10 µm, 250 x 20 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 45% to 65% B over 12 minutes, then to 100% B over 5 minutes |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 220 nm and 280 nm |
Protocol:
-
Dissolve the crude or recrystallized product in a suitable solvent (e.g., 1:1 acetonitrile/water).
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
Quality Control
The purity and identity of the final product should be confirmed by a combination of analytical techniques.
| Analysis | Specification |
| HPLC Purity | ≥ 99.0% |
| Mass Spectrometry | Confirms the correct molecular weight (387.41 g/mol ) and isotopic enrichment pattern. |
| NMR Spectroscopy | Confirms the chemical structure and isotopic labeling positions. |
| Enantiomeric Purity | ≥ 99.8% (determined by chiral HPLC or GC). |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N. The combination of biosynthetic and chemical methods allows for the efficient production of this highly valuable, isotopically labeled amino acid derivative. The provided protocols, when executed with care, will yield a high-purity product suitable for demanding applications in modern biochemical and pharmaceutical research.
References
A Technical Guide to Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N: Applications in Peptide Synthesis and Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N, a stable isotope-labeled amino acid derivative crucial for modern biochemical and pharmaceutical research. This document details its chemical properties, core applications, and provides experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS). Furthermore, it explores its role in quantitative proteomics for studying cellular signaling pathways, a vital aspect of drug development.
Core Compound Specifications
Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a serine derivative where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a tert-butyl (tBu) group. Critically, it is isotopically labeled with three ¹³C atoms and one ¹⁵N atom.
| Property | Value |
| CAS Number | 1217448-78-6[1][2] |
| Molecular Weight | 387.41 g/mol [1][2] |
| Chemical Formula | C₁₉¹³C₃H₂₅¹⁵NO₅[3] |
| Appearance | Solid[1][3] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N, ≥99 atom % ¹³C[1] |
| Storage Temperature | -20°C[1][3] |
Primary Applications in Research and Drug Development
The unique characteristics of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N make it an invaluable tool in two major areas:
-
Solid-Phase Peptide Synthesis (SPPS): It serves as a building block for the synthesis of peptides containing isotopically labeled serine residues. The orthogonal Fmoc and tBu protecting groups are ideal for standard SPPS protocols.[4] The Fmoc group is base-labile and removed at each cycle of peptide chain elongation, while the acid-labile tBu group remains intact until the final cleavage of the peptide from the resin.[4]
-
Quantitative Mass Spectrometry and NMR: Peptides synthesized with this labeled amino acid are chemically identical to their natural counterparts but have a distinct mass shift.[5] This property makes them excellent internal standards for the accurate quantification of peptides and proteins in complex biological samples through mass spectrometry-based proteomics.[3][4] This is particularly relevant in drug development for biomarker discovery and validation, and for studying the dose-dependent effects of drugs on protein expression and post-translational modifications. It is also suitable for biomolecular NMR studies.[1][2]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized, yet detailed, protocol for the manual synthesis of a peptide incorporating Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N using the Fmoc/tBu strategy. This protocol can be adapted for automated synthesizers.
Materials and Reagents:
-
Resin (e.g., Rink Amide resin for C-terminal amides, or Wang resin for C-terminal carboxylic acids)[4]
-
Fmoc-protected amino acids (including Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)
-
Deprotection Solution: 20% piperidine in DMF (v/v)[6]
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[3]
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)[3]
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30-60 minutes.[4]
-
Initial Fmoc Deprotection: If starting with a pre-loaded Fmoc-amino acid resin, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15-20 minutes.[6]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and IPA (2-3 times) to remove piperidine and by-products.[6]
-
Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N) (3-4 equivalents relative to resin loading), HBTU/HOBt (3-4 eq.), and DIPEA (6-8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[7]
-
Washing: After coupling, wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
-
Peptide Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Final Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with the cleavage cocktail (e.g., 95% TFA) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu and other acid-labile side-chain protecting groups.[4]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide. The peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Workflows and Pathways
Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of SPPS for incorporating an amino acid like Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N.
Caption: A flowchart of the key steps in a single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Application in Quantitative Phosphoproteomics
While no specific signaling pathway has been exclusively detailed using Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N, its utility is exemplified in the study of phosphorylation-dependent pathways like the mTOR (mechanistic Target of Rapamycin) signaling cascade, which is a central regulator of cell growth and is often dysregulated in cancer.[8][9] Peptides containing labeled serine can be used as internal standards to quantify changes in phosphorylation at specific sites in response to drug treatment.
The diagram below outlines a general workflow for a quantitative proteomics experiment to study a signaling pathway.
Caption: Workflow for quantitative phosphoproteomics using a stable isotope-labeled peptide standard.
References
- 1. peptide.com [peptide.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. rsc.org [rsc.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chempep.com [chempep.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity of Fmoc-Ser(tBu)-OH-13C3,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopically labeled amino acid Fmoc-Ser(tBu)-OH-13C3,15N. It covers its chemical and isotopic profile, methods for purity verification, and its critical applications in modern research and development. The information presented is intended to assist researchers in leveraging this compound for high-precision quantitative and structural analyses.
Chemical and Isotopic Profile
This compound is a serine derivative strategically designed for use in peptide synthesis and as an internal standard. Its structure consists of three key components: a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group, a serine backbone, and a tert-butyl (tBu) group protecting the hydroxyl side chain.[1] The isotopic enrichment is confined to the serine portion of the molecule, where all three carbon atoms are replaced with Carbon-13 (¹³C) and the amino nitrogen is replaced with Nitrogen-15 (¹⁵N).[1] This M+4 mass shift allows for its unambiguous detection in mass spectrometry-based applications.[2]
Data Presentation: Physicochemical and Isotopic Specifications
The following tables summarize the key properties and purity specifications of this compound, compiled from leading suppliers.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 387.41 g/mol [1][3] |
| Unlabeled MW | 383.44 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 131–136 °C[1] |
| Storage Temperature | -20°C[1][3] |
| Labeled CAS Number | 1217448-78-6[3][4] |
| Unlabeled CAS Number | 71989-33-8[1][4] |
Table 2: Isotopic Purity and Chemical Assay
| Parameter | Specification | Source |
|---|---|---|
| ¹³C Enrichment | 99 atom % | Sigma-Aldrich[2] |
| ¹⁵N Enrichment | 98 atom % | Sigma-Aldrich[2] |
| ¹³C₃ Enrichment | 99% | Cambridge Isotope Laboratories[4] |
| ¹⁵N Enrichment | 99% | Cambridge Isotope Laboratories[4] |
| Chemical Purity (Assay) | ≥ 99% (CP) | Sigma-Aldrich |
Conceptual Synthesis and Labeling Pathway
The synthesis of this compound is a multi-step process designed to achieve high isotopic and chemical purity. The process begins with an isotopically enriched L-Serine precursor and involves sequential protection of the functional groups before final purification.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocols for Isotopic Purity Verification
The isotopic and chemical purity of this compound is typically confirmed using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Analysis
MS is the primary technique for determining isotopic enrichment. High-resolution mass spectrometry can precisely measure the mass difference between the labeled compound and its natural abundance counterpart, confirming the incorporation of three ¹³C atoms and one ¹⁵N atom.
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to achieve a working concentration suitable for the instrument, typically in the range of 1-10 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: High-resolution analyzer such as Orbitrap or TOF.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode to observe the isotopic distribution.
-
-
Data Analysis:
-
Extract the ion chromatogram for the unlabeled (383.44 g/mol ) and labeled (387.41 g/mol ) masses.
-
Analyze the mass spectrum to confirm the M+4 mass shift.
-
Calculate the isotopic enrichment by comparing the peak areas of the fully labeled species to any residual, partially labeled, or unlabeled species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the specific positions of the isotopic labels and the overall structural integrity of the molecule. The presence of ¹³C and ¹⁵N labels enables advanced multidimensional NMR experiments.[1]
Experimental Protocol: NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Experiments and Parameters:
-
¹H NMR: Acquire a standard proton spectrum to verify the chemical structure and absence of impurities.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The signals corresponding to the serine backbone carbons will be enhanced and show coupling to ¹⁵N if applicable.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C or ¹H-¹⁵N HSQC spectrum to confirm the connectivity between protons and their directly attached heavy atoms, verifying the label positions.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., Mnova, TopSpin).
-
Integrate signals to assess chemical purity.
-
Analyze coupling constants and chemical shifts in the ¹³C and ¹⁵N spectra to confirm the isotopic labeling pattern.
-
Caption: Experimental workflow for the verification of isotopic purity and identity.
Applications in Research and Drug Development
The high isotopic purity of this compound makes it an invaluable tool for a range of applications.
-
Solid-Phase Peptide Synthesis (SPPS): It is a fundamental building block for introducing isotopically labeled serine residues into synthetic peptides.[1] The Fmoc and tBu protecting groups are compatible with standard SPPS chemistry, allowing for high-fidelity incorporation.[1]
-
Quantitative Proteomics: In stable isotope dilution (SID) assays, this compound is used as an internal standard for the absolute quantification of its unlabeled counterpart in complex biological matrices like cell lysates.[1][3] This corrects for sample loss, matrix effects, and ion suppression during MS analysis.
-
Metabolic Flux Analysis: The ¹³C and ¹⁵N labels serve as tracers to follow the metabolic fate of serine in cellular pathways, providing insights into metabolic reprogramming in diseases like cancer.[1][]
-
Structural Biology: The heavy isotope labels are essential for advanced biomolecular NMR studies.[1][4] They help resolve spectral overlap and enable the precise measurement of structural and dynamic parameters in peptides and proteins.[1]
Caption: Logical flow of a stable isotope dilution experiment for absolute quantification.
References
An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptide synthesis is a cornerstone of modern biochemical research and drug development. The assembly of amino acids into a precise sequence requires a robust chemical strategy to prevent unwanted side reactions. This guide provides a detailed examination of the orthogonal protection strategy, a fundamental concept that enables the efficient and high-fidelity synthesis of complex peptides. We will explore the core principles of orthogonality, detail the most common protection schemes, provide quantitative data on their performance, and outline generalized experimental protocols. This document is intended to serve as a comprehensive resource for professionals engaged in peptide chemistry, from bench-level synthesis to the development of novel peptide-based therapeutics.
The Core Principle of Orthogonality
In the context of chemical synthesis, "orthogonality" refers to the ability to selectively remove one type of protecting group from a molecule in the presence of other different protecting groups, without affecting the latter.[1][2] This is achieved by using sets of protecting groups that are labile (removable) under completely different chemical conditions.[3][4] For successful peptide synthesis, especially via Solid-Phase Peptide Synthesis (SPPS), this principle is critical.[1] It allows for the controlled, stepwise elongation of the peptide chain and the specific modification of amino acid side chains.[2][3]
A typical peptide synthesis strategy involves three classes of protecting groups:
-
Temporary Nα-amino protecting groups: These protect the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[4]
-
Permanent side-chain protecting groups: These mask the reactive functionalities of amino acid side chains throughout the synthesis and are typically removed in the final step.[2][4]
-
Semi-permanent side-chain protecting groups: These are used for specific side chains when on-resin modifications, such as cyclization or branching, are required. They can be removed selectively without affecting the temporary or permanent groups.[5][6]
The power of an orthogonal strategy lies in its precision, allowing for the synthesis of highly complex structures like cyclic peptides, branched peptides, and post-translationally modified peptides with high fidelity.[7][8]
Figure 1: The principle of orthogonal protection in peptide synthesis.
Major Orthogonal Protection Schemes
Two main orthogonal strategies dominate the field of solid-phase peptide synthesis: Fmoc/tBu and Boc/Bzl.[1][9]
The Fmoc/tBu Strategy
This is currently the most widely used approach.[5][10]
-
Nα-Protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[11]
-
Side-Chain Protection: Acid-labile groups, primarily based on the tert-butyl (tBu) cation, such as tBu ethers, tBu esters, and Boc (tert-butyloxycarbonyl).[2][5]
-
Orthogonality: The Fmoc group is removed by a base (typically 20-50% piperidine in DMF), while the tBu-based groups are stable to these conditions.[11][12] The side-chain groups are removed concurrently with cleavage from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[5][10]
This strategy's main advantage is its use of mild conditions for Nα-deprotection, which preserves acid-sensitive functionalities and linkers.[11]
The Boc/Bzl Strategy
This is the original SPPS strategy developed by Merrifield.[13][14]
-
Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group.[13]
-
Side-Chain Protection: Groups based on benzyl (Bzl) moieties, which require a very strong acid for removal.[13][15]
-
Orthogonality: This scheme is considered "quasi-orthogonal".[4] The Nα-Boc group is removed with a moderately strong acid like TFA, which leaves the more robust Bzl-based side-chain groups intact.[13][16] Final cleavage and side-chain deprotection require a much stronger acid, typically anhydrous hydrogen fluoride (HF).[14][15]
While less common now due to the harshness and hazards of HF, the Boc/Bzl strategy is highly reliable and can be superior for synthesizing long or difficult sequences.[15][17]
"Third Dimension" Orthogonal Groups
For synthesizing complex peptides, a third layer of orthogonal protection is needed.[18] These groups are stable to both the conditions used for Nα-deprotection (base in Fmoc strategy, mild acid in Boc strategy) and final cleavage (strong acid). They can be removed by unique chemical mechanisms.
-
Allyloxycarbonyl (Alloc) and Allyl Esters: These are removed by palladium(0)-catalyzed allyl transfer in the presence of a scavenger.[9][19] This allows for selective deprotection of a lysine side chain or a glutamic acid side chain, for example, to perform on-resin cyclization or branching.[20][21]
-
1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) and ivDde: These groups are labile to hydrazine and are frequently used to protect lysine side chains.[5][22] This provides orthogonality to both acid- and base-labile groups. The ivDde group is more sterically hindered and thus more stable to piperidine than Dde, reducing the risk of premature deprotection during Fmoc removal cycles.[22]
-
Photolabile Groups (e.g., Npb): These groups can be removed by irradiation with UV light at a specific wavelength, offering a non-chemical deprotection method.[18][23]
Figure 2: Generalized workflow for Fmoc/tBu solid-phase peptide synthesis (SPPS).
Data Presentation: Protecting Group Lability
The selection of an appropriate orthogonal set is dictated by the specific chemical conditions required for their removal. The following table summarizes common protecting groups and their cleavage conditions.
| Protecting Group | Type | Protected Functionality | Cleavage Reagent(s) | Typical Conditions | Stability |
| Fmoc | Nα-Temporary | α-Amine | Piperidine, DBU | 20-50% Piperidine in DMF | Acid-labile |
| Boc | Nα-Temporary / Side-Chain | α-Amine, Lysine (ε-Amine) | Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM | Base-labile, HF-labile |
| tBu | Side-Chain | Asp/Glu (γ/δ-Carboxyl), Ser/Thr/Tyr (Hydroxyl) | Trifluoroacetic Acid (TFA) | 95% TFA (Cleavage Cocktail) | Base-labile, Pd(0)-stable |
| Bzl | Side-Chain | Asp/Glu, Ser/Thr/Tyr, Cys (Thiol) | Hydrogen Fluoride (HF) | Anhydrous HF | TFA-stable, Base-stable |
| Trt | Side-Chain | Cys, His (Imidazole), Asn/Gln (Amide) | Trifluoroacetic Acid (TFA) | 1-5% TFA in DCM (mild) or 95% TFA | Base-labile, Pd(0)-stable |
| Alloc | Side-Chain | Lysine (ε-Amine) | Pd(PPh₃)₄ / Scavenger | Pd(0), Phenylsilane in DCM/DMF | Acid-stable, Base-stable |
| Dde / ivDde | Side-Chain | Lysine (ε-Amine) | Hydrazine | 2% Hydrazine in DMF | Acid-stable, Base-stable |
| Pbf | Side-Chain | Arginine (Guanidinium) | Trifluoroacetic Acid (TFA) | 95% TFA (Cleavage Cocktail) | Base-labile |
Data compiled from multiple sources.[5][6][9][11][13][22]
Experimental Protocols
The following are generalized protocols and should be optimized for specific peptide sequences and scales.
Protocol: Standard Fmoc-SPPS Cycle
This protocol outlines a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).
-
Resin Preparation:
-
Place the peptide-resin from the previous cycle into a suitable reaction vessel.
-
Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[24]
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[24] A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.[24]
-
Add an activation base such as N,N-Diisopropylethylamine (DIEA) (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Microwave-assisted synthesis can reduce this time to 5-15 minutes.[24]
-
Drain the coupling solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove excess reagents and byproducts.
-
A sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling (ninhydrin should remain yellow, indicating no free primary amine). If the test is positive, the coupling step should be repeated.
-
-
Capping (Optional):
-
To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF for 10-15 minutes.
-
Wash the resin with DMF and DCM.
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol: Selective On-Resin Alloc Deprotection
This protocol is for the selective removal of an Alloc group from a lysine side chain to allow for on-resin modification.
-
Resin Preparation:
-
Wash the fully assembled, Nα-Fmoc protected peptide-resin with DCM (5 x 1 min).
-
Swell the resin in anhydrous, degassed DCM or a mixture of DCM/DMF under an inert atmosphere (Argon or Nitrogen).
-
-
Deprotection Cocktail Preparation:
-
Cleavage Reaction:
-
Add the deprotection cocktail to the resin.
-
Agitate the mixture under an inert atmosphere for 30-60 minutes at room temperature. The reaction may turn from colorless to yellow/orange.
-
Monitor the reaction progress by taking a small resin sample, cleaving the peptide, and analyzing via HPLC-MS.
-
Repeat the treatment with fresh reagent if deprotection is incomplete.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (5x), DMF (5x), 0.5% DIEA in DMF (to scavenge residual palladium), and finally with DMF and DCM again to prepare for the subsequent on-resin modification step (e.g., cyclization or labeling).
-
Protocol: Final Peptide Cleavage from Resin (Fmoc/tBu Strategy)
This protocol describes the final step where the peptide is cleaved from the solid support and all side-chain protecting groups are removed.
-
Resin Preparation:
-
After the final Nα-Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail based on the amino acid composition. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
CAUTION: TFA is highly corrosive. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate the slurry at room temperature for 2-4 hours.[10] The time may vary depending on the difficulty of removing certain protecting groups (e.g., Pbf from Arginine).
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of ice-cold diethyl ether (typically 10x the volume of the TFA).[24]
-
A white precipitate should form. Allow it to stand at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
-
Purification and Lyophilization:
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
-
Figure 3: Logical workflow for on-resin peptide cyclization using orthogonal protecting groups.
Conclusion
The orthogonal protection strategy is an elegant and powerful chemical logic that underpins modern peptide synthesis. By enabling the selective masking and demasking of reactive functional groups, it allows for the construction of complex and delicate peptide architectures with remarkable precision. The choice between the robust Boc/Bzl scheme and the milder, more versatile Fmoc/tBu strategy, supplemented with a third dimension of orthogonality from groups like Alloc and Dde, provides chemists with a comprehensive toolkit to tackle virtually any synthetic challenge. A thorough understanding of these principles, combined with optimized protocols, is essential for any professional in the field of peptide research and drug development.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. fiveable.me [fiveable.me]
- 4. biosynth.com [biosynth.com]
- 5. iris-biotech.de [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. CA2345407A1 - Synthesis of cyclic peptides - Google Patents [patents.google.com]
- 8. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 14. peptide.com [peptide.com]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. csbio.com [csbio.com]
- 17. peptide.com [peptide.com]
- 18. mdpi.com [mdpi.com]
- 19. total-synthesis.com [total-synthesis.com]
- 20. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. iris-biotech.de [iris-biotech.de]
- 23. pubs.acs.org [pubs.acs.org]
- 24. rsc.org [rsc.org]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc and tBu Protecting Groups in SPPS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and biochemical research, solid-phase peptide synthesis (SPPS) stands as a pivotal technology. The ability to rapidly and efficiently construct complex peptide chains has accelerated the development of novel therapeutics, diagnostics, and research tools. At the heart of the most prevalent SPPS methodology lies the elegant and robust Fmoc/tBu orthogonal protection strategy. This technical guide provides an in-depth exploration of the critical roles of the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) protecting groups, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the core chemical processes.
The Principle of Orthogonal Protection in Fmoc/tBu SPPS
The success of SPPS hinges on the concept of "orthogonal" protecting groups, which are classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[1][2] The Fmoc/tBu strategy is a prime example of this principle.[1] It employs the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid and acid-labile protecting groups, primarily the tert-butyl (tBu) group, for the "permanent" protection of reactive amino acid side chains.[1][3] This orthogonality ensures that the α-amino group can be selectively deprotected at each cycle of peptide chain elongation without prematurely removing the side-chain protecting groups.[1] The side-chain protecting groups are then removed in a single final step, typically concurrently with the cleavage of the peptide from the solid support.[4]
The Role and Mechanism of the Fmoc Protecting Group
The Fmoc group is the linchpin of the iterative cycle of peptide chain elongation in modern SPPS.[3][5] Its primary function is to mask the α-amino group of an amino acid, preventing self-polymerization and ensuring that the desired peptide bond is formed specifically with the deprotected N-terminus of the growing peptide chain on the solid support.[3]
The deprotection of the Fmoc group is achieved through a base-mediated β-elimination reaction.[1][3] A mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the fluorenyl ring system.[1][3][6] This leads to the formation of a dibenzofulvene intermediate and the release of carbon dioxide, liberating the α-amino group for the subsequent coupling reaction.[1][3] The excess piperidine in the deprotection solution also acts as a scavenger for the reactive dibenzofulvene, preventing its deleterious reaction with the newly deprotected amine.[1]
Figure 1: Mechanism of Fmoc deprotection by piperidine.
Quantitative Comparison of Fmoc Deprotection Reagents
While 20% piperidine in DMF is the standard reagent for Fmoc deprotection, alternatives such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine have been investigated to enhance deprotection efficiency, especially for "difficult" sequences prone to aggregation.[7][8][9]
| Reagent/Condition | Deprotection Half-life (t1/2) | Notes |
| 20% Piperidine in DMF | ~7 seconds | The industry standard, generally efficient.[10] |
| 5% Piperazine in DMF | Slower than 20% piperidine | A less toxic alternative. |
| 5% Piperazine + 2% DBU in DMF | ~4 seconds | Significantly faster than piperidine; DBU is a strong, non-nucleophilic base, and piperazine acts as the dibenzofulvene scavenger.[10] |
| 2% DBU in DMF | Very fast | Requires a nucleophilic scavenger to be present to trap dibenzofulvene.[8] |
Table 1: Comparison of Fmoc deprotection kinetics with various reagents. Data is indicative and can vary based on the specific amino acid and peptide sequence.
Experimental Protocol: Fmoc Deprotection and Monitoring
Objective: To remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Kaiser Test Kit (Reagent A: 1 g phenol in 0.25 ml ethanol; Reagent B: 50 mg/ml ninhydrin in ethanol; Reagent C: 2% (v/v) 1 mM potassium cyanide in pyridine)[2]
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Resin Washing: Wash the peptide-resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove residual reagents from the previous step.
-
Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin (10 mL per gram of resin). Agitate the mixture at room temperature for 5-10 minutes. Drain the solution.
-
Second Deprotection (Optional but Recommended): Add a fresh portion of the deprotection solution and agitate for another 5-10 minutes. This two-step process helps to ensure complete deprotection, especially for sterically hindered amino acids.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. Follow with a wash using DCM (3 x 10 mL per gram of resin) and a final wash with DMF (3 x 10 mL per gram of resin) to prepare for the subsequent coupling step.
-
Monitoring (Kaiser Test): [2][11][12] a. Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube. b. Add 2-3 drops of each Kaiser test reagent (A, B, and C). c. Heat the test tube at 100-110°C for 5 minutes. d. Observe the color of the beads and the solution.
- Positive Result (Incomplete Coupling/Complete Deprotection): Intense blue color indicates the presence of free primary amines.
- Negative Result (Complete Coupling/Incomplete Deprotection): Yellow or colorless solution and beads indicate the absence of free primary amines.
The Role and Mechanism of tBu and Other Acid-Labile Side-Chain Protecting Groups
To prevent unwanted side reactions during peptide synthesis, the reactive functional groups on amino acid side chains must be protected.[3][13] In the Fmoc/tBu strategy, this is achieved using acid-labile protecting groups. The tert-butyl (tBu) group is the most common, used to protect the side chains of aspartic acid (Asp), glutamic acid (Glu), serine (Ser), threonine (Thr), and tyrosine (Tyr).[14] Other acid-labile groups, such as the trityl (Trt) group for cysteine (Cys), asparagine (Asn), glutamine (Gln), and histidine (His), are also frequently employed.[15]
These protecting groups are stable to the mildly basic conditions of Fmoc deprotection but are readily cleaved by strong acids, typically trifluoroacetic acid (TFA).[3][13] The cleavage mechanism involves the protonation of the protecting group by TFA, followed by the formation of a stable carbocation (e.g., the tert-butyl cation) and the unprotected side chain.[4]
Figure 2: Mechanism of tBu deprotection and cation scavenging.
Common Side Reactions and Mitigation Strategies
The highly reactive carbocations generated during TFA cleavage can lead to side reactions, primarily the alkylation of nucleophilic residues such as tryptophan (Trp), methionine (Met), and cysteine (Cys).[6][16] To prevent these unwanted modifications, "scavengers" are added to the TFA cleavage cocktail to trap the reactive carbocations.[6][16]
Aspartimide Formation: A common side reaction, particularly in sequences containing Asp-Gly or Asp-Ser, is the formation of a five-membered aspartimide ring upon exposure to the basic conditions of Fmoc deprotection.[17] This can lead to epimerization and the formation of β-aspartyl peptides.
| Protecting Group for Asp | % Aspartimide Formation (in VKDGYI model peptide) | Notes |
| Fmoc-Asp(OtBu)-OH | 9.1% | Standard protecting group, susceptible to aspartimide formation.[17] |
| Fmoc-Asp(OMpe)-OH | 4.2% | Bulkier protecting group reduces side reaction.[17] |
| Fmoc-Asp(OBno)-OH | 0.9% | Very bulky protecting group, highly effective at suppressing aspartimide formation.[17] |
Table 2: Effect of Asp side-chain protecting group on aspartimide formation after prolonged piperidine treatment.
S-tert-butylation of Cysteine: The free thiol group of cysteine, exposed after Trt deprotection, can be alkylated by the tert-butyl cations generated from the cleavage of other tBu-protected residues.[16]
| Cleavage Cocktail Composition (TFA/TIS/H₂O) | Cleavage Time (h) | % S-tert-butylated Cysteine |
| 95:2.5:2.5 | 1 | 18.6% |
| 95:2.5:2.5 | 2 | 25.3% |
| 70:5:5 (+10% Thioanisole, 10% DMS, 1% DTT) | 0.5 (followed by 1.5h with 80% TFA) | Significantly Reduced |
Table 3: Influence of cleavage conditions on S-tert-butylation of a C-terminal cysteine. Data is illustrative of trends reported in the literature.[16]
Experimental Protocol: TFA Cleavage and Deprotection
Objective: To simultaneously cleave the synthesized peptide from the solid support and remove all acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers: Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), water (deionized), phenol, thioanisole (as required by the peptide sequence)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel (e.g., a glass vial with a screw cap)
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas stream
Cleavage Cocktail Formulations: [1][18]
| Reagent Name | Composition (v/v or w/v) | Primary Application |
| Standard | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose, for peptides without sensitive residues. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | For peptides containing Trp, Met, Cys, or Tyr. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" alternative, good for scavenging Trt groups. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | For peptides with sulfonyl-protected Arginine (e.g., Pbf). |
Table 4: Common TFA cleavage cocktails for Fmoc SPPS.
Procedure:
-
Preparation: Ensure the N-terminal Fmoc group has been removed from the peptide-resin. Dry the resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail by carefully mixing the components. Prepare the cocktail fresh just before use.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10-15 mL per gram of resin).[1] Gently agitate the mixture at room temperature for 1.5 to 3 hours. The optimal time depends on the specific peptide and protecting groups used.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether or MTBE to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or argon, or in a vacuum desiccator. The peptide is now ready for purification and analysis.
The SPPS Workflow: An Integrated View
The entire Fmoc/tBu SPPS process is a cyclical workflow that integrates the deprotection and coupling steps, culminating in the final cleavage and deprotection.
Figure 3: The cyclical workflow of Fmoc/tBu solid-phase peptide synthesis.
Conclusion
The Fmoc/tBu orthogonal protection strategy is the cornerstone of modern solid-phase peptide synthesis, enabling the routine and automated synthesis of complex peptides. A thorough understanding of the roles and mechanisms of the Fmoc and tBu protecting groups, coupled with optimized protocols for their removal, is essential for maximizing peptide yield and purity. By carefully selecting deprotection and cleavage conditions and being mindful of potential side reactions, researchers can harness the full power of SPPS to advance their scientific and drug development objectives. This guide provides the foundational knowledge and practical protocols to achieve success in this critical area of chemical biology.
References
- 1. iris-biotech.de [iris-biotech.de]
- 2. iris-biotech.de [iris-biotech.de]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chem.uci.edu [chem.uci.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient and reliable use of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N in automated solid-phase peptide synthesis (SPPS). The incorporation of stable isotope-labeled amino acids is a critical technique in proteomics, metabolic studies, and drug development, enabling precise quantification and structural analysis by mass spectrometry and NMR spectroscopy.[1][2] This protocol outlines the key steps, reagents, and conditions for optimal synthesis outcomes.
Introduction to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the most widely used method for the chemical synthesis of peptides.[3] The strategy relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids.[4][5] The side chains of trifunctional amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group for serine, threonine, tyrosine, aspartic acid, and glutamic acid.[6][7] This orthogonal protection scheme allows for the selective deprotection of the N-terminal Fmoc group under mild basic conditions, typically with piperidine, while the side-chain protecting groups remain intact until the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[5][8]
The use of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N (CAS Number: 1217448-78-6) allows for the site-specific incorporation of a serine residue with a defined mass shift (M+4), facilitating its identification and analysis in subsequent analytical procedures.[9] The protocols described herein are applicable to most automated peptide synthesizers.
Key Steps in Automated SPPS using Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N
The synthesis cycle in automated SPPS consists of a series of repetitive steps:
-
Resin Swelling: The solid support (resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Fmoc Deprotection: The Fmoc group from the resin-bound amino acid or peptide is removed to expose the free amine for the next coupling step.
-
Washing: The resin is thoroughly washed to remove the deprotection reagents and byproducts.
-
Coupling: The next Fmoc-protected amino acid, in this case, Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N, is activated and coupled to the free amine on the growing peptide chain.
-
Washing: The resin is washed again to remove excess reagents and byproducts.
-
Capping (Optional): Any unreacted amino groups can be acetylated to prevent the formation of deletion sequences.
These steps are repeated for each amino acid in the desired peptide sequence.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N | >98% isotopic purity | Commercially Available | Store at -20°C[9] |
| Standard Fmoc-amino acids | Peptide synthesis grade | Various | |
| Resin (e.g., Rink Amide, Wang) | 100-200 or 200-400 mesh | Various | Choice depends on the desired C-terminus (amide or carboxylic acid). |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Various | |
| N-Methyl-2-pyrrolidone (NMP) | Peptide synthesis grade | Various | Can be used as an alternative to DMF, especially for difficult sequences. |
| Piperidine | Peptide synthesis grade | Various | For Fmoc deprotection. |
| Coupling Reagents (e.g., HBTU, HATU, DIC) | Peptide synthesis grade | Various | See Table 2 for a comparison. |
| Activator Base (e.g., DIPEA, NMM) | Peptide synthesis grade | Various | Use of collidine is recommended to reduce racemization of Ser.[10] |
| Additives (e.g., HOBt, OxymaPure) | Peptide synthesis grade | Various | To suppress side reactions and reduce racemization. |
| Dichloromethane (DCM) | ACS grade | Various | For resin swelling and washing. |
| Trifluoroacetic acid (TFA) | Reagent grade | Various | For final cleavage and deprotection. |
| Scavengers (e.g., TIS, H₂O, EDT) | Reagent grade | Various | To trap reactive cations during cleavage. |
Automated Synthesis Cycle Protocol
The following is a general protocol for a standard automated peptide synthesizer. Parameters may need to be optimized based on the specific peptide sequence and synthesizer model.
Table 1: Standard Automated SPPS Cycle for Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N Incorporation
| Step | Reagent/Solvent | Duration (min) | Repeats |
| Fmoc Deprotection | 20% Piperidine in DMF | 3 | 1 |
| 20% Piperidine in DMF | 7 | 1 | |
| Washing | DMF | 1 | 5 |
| Coupling | See section 3.3 for details | 45-120 | 1-2 |
| Washing | DMF | 1 | 5 |
| Capping (Optional) | Acetic anhydride/DIPEA/DMF | 10 | 1 |
| Washing | DMF | 1 | 3 |
| DCM | 1 | 3 |
Coupling (Activation) of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N
The choice of coupling reagent and conditions is crucial for efficient peptide bond formation and to minimize side reactions, particularly racemization, which can be a concern for Fmoc-Ser(tBu)-OH.[10]
Table 2: Recommended Coupling Reagent Cocktails
| Coupling Reagent | Molar Equivalents (AA:Reagent:Base) | Additive | Notes |
| HBTU/DIPEA | 4:3.9:8 | 4 eq. HOBt | A commonly used and effective method. |
| HATU/DIPEA | 4:3.9:8 | - | Highly efficient, especially for sterically hindered couplings. |
| DIC/OxymaPure | 4:4:4 | - | A good option to minimize racemization.[11] |
Protocol for Coupling:
-
Dissolve Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N (4 eq.) and the chosen activator (e.g., HBTU, 3.9 eq.) and additive (if applicable, e.g., HOBt, 4 eq.) in DMF.
-
Add the activator base (e.g., DIPEA, 8 eq.) to the solution.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for the specified time (see Table 1).
-
Perform a ninhydrin test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
Cleavage and Final Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group on serine) are removed.
Protocol for Cleavage:
-
Wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For most sequences, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is sufficient.
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
Diagrams
Fmoc-SPPS Workflow
Caption: Automated Fmoc-SPPS cycle for incorporating labeled serine.
Fmoc Deprotection and Coupling Logic
Caption: Key chemical transformations during deprotection and coupling steps.
Potential Challenges and Troubleshooting
-
Incomplete Coupling: Peptides rich in serine can be prone to aggregation, leading to incomplete reactions.[12] Using a low-substitution resin, performing double couplings, and using solvents like NMP can help mitigate this issue.[12][13]
-
Racemization: The use of certain bases like DIPEA can promote racemization of Fmoc-Ser(tBu)-OH.[10] Using a weaker base like collidine or an activation method like DIC/OxymaPure can minimize this side reaction.[10][11]
-
Side Reactions during Cleavage: The reactive carbocations generated during TFA cleavage can lead to side reactions with sensitive amino acids like tryptophan or methionine. The use of appropriate scavengers in the cleavage cocktail is essential to prevent these modifications.
By following these detailed protocols and being mindful of the potential challenges, researchers can successfully incorporate Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N into peptides using automated synthesizers, enabling advanced and accurate downstream analysis.
References
- 1. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 2. Incorporation of isotopically enriched amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. genscript.com [genscript.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. iris-biotech.de [iris-biotech.de]
- 8. books.rsc.org [books.rsc.org]
- 9. This compound 99 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 10. chempep.com [chempep.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N for Protein Structure Determination by NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled amino acids are indispensable tools in modern structural biology and drug discovery.[1][2] Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a strategically labeled building block designed for incorporation into synthetic peptides and proteins, enabling detailed structural and functional studies by Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of ¹³C and ¹⁵N isotopes enhances NMR sensitivity and allows for the use of powerful multi-dimensional NMR experiments that are crucial for determining the three-dimensional structures of proteins in solution.[3] This stable isotope-labeled version of serine, protected with Fmoc for the α-amino group and a tert-butyl (tBu) group for the side-chain hydroxyl, is optimized for solid-phase peptide synthesis (SPPS).[1][4]
These application notes provide a comprehensive overview of the use of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N in protein structure determination, from peptide synthesis to NMR data acquisition and analysis. Detailed protocols are provided to guide researchers through the key experimental stages.
Key Applications
-
De Novo Protein Structure Determination: The ¹³C and ¹⁵N labels facilitate the assignment of backbone and side-chain resonances, a critical step in determining the three-dimensional structure of small to medium-sized proteins (up to ~30 kDa) by NMR.[5]
-
Analysis of Post-Translational Modifications: Serine phosphorylation is a key signaling event in many cellular processes.[6] Incorporating ¹³C,¹⁵N-labeled serine allows for the precise monitoring of phosphorylation events and the structural consequences of such modifications by NMR.[7][8]
-
Protein-Ligand Interaction Studies: Isotope labeling can be used to map the binding sites of small molecules, peptides, or other proteins on a target protein, providing valuable information for structure-based drug design.
-
Conformational Dynamics Studies: NMR relaxation experiments, enhanced by isotopic labeling, can provide insights into the dynamic behavior of proteins on a wide range of timescales.
Physicochemical Properties of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N
A summary of the key physicochemical properties of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is presented in the table below.
| Property | Value |
| Molecular Weight | 387.41 g/mol |
| Appearance | White to off-white solid |
| Isotopic Enrichment | ≥98 atom % ¹⁵N, ≥99 atom % ¹³C |
| Melting Point | 131-136 °C |
| Storage Temperature | -20°C |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-SPPS procedure for incorporating a single Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N residue into a peptide chain.
Materials:
-
Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Fmoc-protected amino acids
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N:
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate the mixture for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Note on Racemization: The use of DIPEA as a base has been shown to potentially induce racemization in the coupling of Fmoc-Ser(tBu)-OH.[5] The use of coupling reagents like HCTU or COMU, or a base such as 2,4,6-collidine, can help suppress racemization.[9]
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
Protocol 2: NMR Sample Preparation
Materials:
-
Lyophilized, purified ¹³C,¹⁵N-labeled peptide/protein
-
NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5)
-
Deuterium oxide (D₂O)
-
NMR tube
Procedure:
-
Dissolution: Dissolve the lyophilized peptide/protein in the NMR buffer to a final concentration of 0.1-1 mM.
-
D₂O Addition: Add D₂O to a final concentration of 5-10% (v/v) for the NMR lock signal.
-
pH Adjustment: Adjust the pH of the sample to the desired value.
-
Transfer to NMR Tube: Transfer the final sample to a high-quality NMR tube.
-
Equilibration: Allow the sample to equilibrate at the desired temperature before starting NMR experiments.
Data Presentation
The incorporation of ¹³C and ¹⁵N isotopes into serine residues provides unique chemical shift signatures that are invaluable for resonance assignment. The following table presents the typical chemical shift ranges for the backbone and side-chain atoms of a ¹³C,¹⁵N-labeled serine residue in a random coil peptide.
| Atom | Chemical Shift Range (ppm) |
| ¹⁵N | 110 - 130 |
| ¹³Cα | 55 - 65 |
| ¹³Cβ | 60 - 70 |
| ¹³C' (carbonyl) | 170 - 180 |
Note: These values can vary depending on the local chemical environment and secondary structure.
Phosphorylation of the serine residue leads to characteristic changes in the chemical shifts of nearby nuclei, which can be used to monitor the modification.
| Atom | Chemical Shift Change upon Phosphorylation (ppm) |
| Serine HN | ~0.3 ppm downfield shift |
| ¹³Cβ | Significant downfield shift |
Mandatory Visualizations
Signaling Pathway: Src Kinase Activation
The phosphorylation of specific serine residues is a critical event in many signaling pathways. The diagram below illustrates a simplified representation of the Src kinase signaling pathway, where serine phosphorylation plays a key regulatory role. The study of such pathways is greatly facilitated by the use of isotopically labeled amino acids.
References
- 1. nbinno.com [nbinno.com]
- 2. Random coil chemical shifts for serine, threonine and tyrosine phosphorylation over a broad pH range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris-biotech.de [iris-biotech.de]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-specific NMR mapping and time-resolved monitoring of serine and threonine phosphorylation in reconstituted kinase reactions and mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mesalabs.com [mesalabs.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. peptide.com [peptide.com]
- 12. agilent.com [agilent.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. hplc.eu [hplc.eu]
Application Notes and Protocols for Quantitative Proteomics Using Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the precise measurement of protein abundance and post-translational modifications. Stable isotope labeling coupled with mass spectrometry is a powerful approach for achieving accurate and reproducible quantification. Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a specialized, isotopically labeled amino acid derivative designed for use in quantitative proteomics, primarily through the synthesis of heavy-labeled internal standards for absolute quantification of proteins and their modifications, particularly serine phosphorylation.
The core principle involves the chemical synthesis of a peptide identical to a target peptide from a protein of interest, but incorporating Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N. This "heavy" peptide, with its known concentration, is then spiked into a biological sample. By comparing the mass spectrometry signal intensities of the heavy labeled peptide with its naturally occurring "light" counterpart, the absolute quantity of the target protein or phosphopeptide in the sample can be determined with high precision. This stable isotope dilution (SID) mass spectrometry approach corrects for variations in sample preparation and instrument analysis, ensuring robust and reliable results.[1][2][3][4]
This document provides detailed application notes and protocols for the use of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N in quantitative proteomics by mass spectrometry.
Key Applications
-
Absolute Quantification of Proteins: Determination of the exact molar amount of a specific protein in a complex biological sample.
-
Quantification of Post-Translational Modifications (PTMs): Specifically tailored for the absolute quantification of serine phosphorylation, a key signaling event in numerous cellular pathways.
-
Biomarker Validation: Precise quantification of protein biomarkers in clinical samples.[5]
-
Drug Development: Measuring the on- and off-target effects of drugs on protein expression and signaling pathways.
Principle of the Method
The use of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N in quantitative proteomics is centered around the Absolute QUantification (AQUA) strategy. This method relies on a stable isotope-labeled peptide as an internal standard.
-
Selection of a Proteotypic Peptide: A unique peptide sequence from the protein of interest is chosen. This peptide should be easily detectable by mass spectrometry and unique to the target protein.
-
Synthesis of a Heavy-Labeled Peptide Standard: The selected peptide is chemically synthesized using solid-phase peptide synthesis (SPPS), incorporating Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N in place of a natural serine residue. This results in a "heavy" peptide with a precisely known mass shift compared to its endogenous "light" counterpart.
-
Sample Preparation and Spiking: The biological sample (e.g., cell lysate, tissue homogenate) is processed to extract and digest proteins into peptides. A precisely known amount of the heavy-labeled peptide standard is then "spiked" into the peptide mixture.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The light and heavy peptides, being chemically identical, co-elute from the LC column but are distinguished by the mass spectrometer based on their mass difference.
-
Quantification: The absolute quantity of the endogenous light peptide is determined by calculating the ratio of its signal intensity to that of the known amount of the spiked-in heavy peptide standard.
Experimental Workflow
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Labeled Peptide Standard
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HBTU, HOBt, or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents) and coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
For the incorporation of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N, follow the same procedure.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirm complete coupling using a ninhydrin test.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet.
-
Purify the peptide by reverse-phase HPLC.
-
-
Quantification of the Standard: Accurately determine the concentration of the purified heavy peptide standard using amino acid analysis or UV absorbance at 280 nm if the sequence contains tryptophan or tyrosine.
Protocol 2: Sample Preparation and Absolute Quantification
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
Purified heavy-labeled peptide standard (from Protocol 1)
Procedure:
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Reduction and Alkylation:
-
Take a defined amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 45 minutes.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Spiking of the Internal Standard:
-
Add a known amount of the purified heavy-labeled peptide standard to the digested sample. The amount should be optimized to be within the linear range of detection of the mass spectrometer and ideally close to the expected abundance of the endogenous peptide.
-
-
Sample Cleanup:
-
Acidify the sample with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in 0.1% formic acid for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
LC-MS/MS Parameters (Example for a Q-Exactive Orbitrap):
-
LC Column: C18 reverse-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 35% B over 60-120 minutes.
-
MS Method: Targeted Selected Ion Monitoring (t-SIM) or Parallel Reaction Monitoring (PRM).
-
Full MS (for t-SIM):
-
Resolution: 60,000
-
AGC target: 3e6
-
Max IT: 100 ms
-
Scan range: 350-1500 m/z
-
-
dd-MS2 (for PRM):
-
Resolution: 15,000
-
AGC target: 2e5
-
Max IT: 50 ms
-
Isolation window: 1.6 m/z
-
Collision energy (HCD): Normalized collision energy of 27
-
Data Analysis:
-
Software: Use software such as Skyline, MaxQuant, or vendor-specific software.
-
Peak Integration: Extract the ion chromatograms for both the light (endogenous) and heavy (labeled standard) peptides. Integrate the area under the curve for the precursor ions (for t-SIM) or specific fragment ions (for PRM).
-
Ratio Calculation: Calculate the ratio of the peak area of the light peptide to the heavy peptide (Light/Heavy).
-
Absolute Quantification: Calculate the amount of the endogenous peptide using the following formula:
Amount of Endogenous Peptide = (Light/Heavy Ratio) x (Amount of Spiked Heavy Peptide)
Quantitative Data Presentation
The following tables are examples of how quantitative data derived from this methodology can be presented.
Table 1: Absolute Quantification of Protein X in Different Cell Lines
| Cell Line | Proteotypic Peptide | Amount of Spiked Heavy Peptide (fmol) | Light/Heavy Peak Area Ratio | Calculated Amount of Endogenous Peptide (fmol) | Protein X Abundance (fmol/µg of total protein) |
| Cell Line A | AGLS(¹²C)ER | 50 | 1.25 | 62.5 | 0.625 |
| Cell Line B | AGLS(¹²C)ER | 50 | 2.80 | 140.0 | 1.400 |
| Cell Line C | AGLS(¹²C)ER | 50 | 0.55 | 27.5 | 0.275 |
Heavy peptide sequence: AGLS(¹³C₃,¹⁵N)ER
Table 2: Quantification of Serine Phosphorylation at Site Ser-123 of Protein Y upon Drug Treatment
| Treatment | Phosphopeptide | Amount of Spiked Heavy Phosphopeptide (fmol) | Light/Heavy Peak Area Ratio | Calculated Amount of Endogenous Phosphopeptide (fmol) | % Phosphorylation (pSer-123/Total Protein Y) |
| Vehicle Control | RGS(¹²C, p)YIGR | 20 | 0.30 | 6.0 | 5% |
| Drug A (1 µM) | RGS(¹²C, p)YIGR | 20 | 1.50 | 30.0 | 25% |
| Drug B (1 µM) | RGS(¹²C, p)YIGR | 20 | 0.45 | 9.0 | 7.5% |
Heavy phosphopeptide sequence: RGS(¹³C₃,¹⁵N, p)YIGR. Total Protein Y abundance is determined separately using a non-phosphorylated proteotypic peptide.
Signaling Pathway Diagram
The absolute quantification of a specific phosphorylation event can provide critical insights into the activation state of a signaling pathway. For example, quantifying the phosphorylation of a substrate by a kinase can directly measure the impact of a drug targeting that kinase.
Conclusion
The use of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N for the synthesis of stable isotope-labeled peptide standards provides a robust and accurate method for the absolute quantification of proteins and serine phosphorylation events by mass spectrometry. This approach is invaluable for researchers in basic science and drug development, offering precise measurements that can elucidate complex biological processes and the mechanisms of drug action. The detailed protocols and application notes provided herein serve as a comprehensive guide for the successful implementation of this powerful quantitative proteomics strategy.
References
- 1. skyline.ms [skyline.ms]
- 2. Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bigomics.ch [bigomics.ch]
Application Notes and Protocols: Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N for Absolute Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a stable isotope-labeled derivative of the amino acid serine, designed for precise and accurate absolute quantification in mass spectrometry-based proteomics and metabolomics.[1][2] This internal standard is chemically indistinguishable from its unlabeled counterpart but possesses a distinct mass due to the incorporation of three ¹³C atoms and one ¹⁵N atom.[1][3] This mass difference allows for its use in stable isotope dilution assays (SIDAs), a powerful technique for determining the exact concentration of target analytes in complex biological samples by correcting for matrix effects and ion suppression.[1]
The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, while the tert-butyl (tBu) group protects the hydroxyl side chain of serine, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS).[1][4] This orthogonal protection strategy makes Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N an essential tool for introducing isotopically labeled serine residues into synthetic peptides, which can then be used as internal standards for the absolute quantification of specific proteins.[1][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is critical for its effective application.
| Property | Value | Reference(s) |
| Molecular Weight | 387.41 g/mol | [1][3][6] |
| Chemical Formula | C₁₉¹³C₃H₂₅¹⁵NO₅ | [2] |
| CAS Number | 1217448-78-6 | [2][3][6] |
| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % ¹⁵N | [3] |
| Appearance | Solid | [2][3] |
| Melting Point | 131–136 °C | [1][3] |
| Storage Temperature | -20°C | [1][3] |
Applications
The primary applications of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N revolve around its use as an internal standard for highly accurate and sensitive quantification.
-
Absolute Quantification in Proteomics: When incorporated into a synthetic peptide that mirrors a target peptide from a protein of interest, it serves as an ideal internal standard for absolute protein quantification using techniques like Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM).[7]
-
Metabolomics: It can be used in stable isotope dilution assays to accurately measure the concentration of serine in biological matrices, such as cancer cell lysates.[1]
-
Solid-Phase Peptide Synthesis (SPPS): It is a fundamental building block for the synthesis of stable isotope-labeled peptides.[1] The Fmoc group is readily removed with a mild base like piperidine, while the acid-labile tBu group remains intact until the final cleavage step.[1][8]
-
Tracer Studies: The isotopic labels allow for the tracing of serine metabolism in various biological systems.[2]
Experimental Workflow: Absolute Quantification using a Labeled Peptide
The following diagram illustrates the general workflow for absolute quantification of a target protein using a synthetic peptide containing a ¹³C and ¹⁵N labeled serine, synthesized with Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N.
Caption: Workflow for absolute protein quantification.
Protocol: Absolute Quantification of a Target Protein
This protocol provides a general framework. Specific parameters should be optimized for the particular protein and sample matrix.
1. Synthesis of the Labeled Peptide Standard:
-
Synthesize a peptide sequence identical to a tryptic peptide of the target protein, incorporating Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N at the desired serine position using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
-
Purify the synthesized peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Accurately determine the concentration of the purified labeled peptide stock solution using amino acid analysis.
2. Sample Preparation:
-
Lyse the biological samples (e.g., cells, tissues) in an appropriate lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Aliquot a defined amount of total protein from each sample.
-
Spike in a known amount of the purified ¹³C₃,¹⁵N-labeled peptide standard into each sample. The amount of spiked-in standard should ideally be in the same order of magnitude as the endogenous peptide.
-
Perform in-solution or on-bead protein digestion, typically with trypsin, overnight at 37°C.
3. LC-MS/MS Analysis:
-
Analyze the digested samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a targeted mass spectrometry method (e.g., SRM or PRM) to specifically monitor for the precursor and fragment ions of both the endogenous (light) and the labeled (heavy) peptide.
4. Data Analysis:
-
Integrate the peak areas of the selected transitions for both the light and heavy peptides.
-
Calculate the peak area ratio of the endogenous peptide to the labeled internal standard.
-
Determine the absolute quantity of the endogenous peptide in the sample using the following equation:
Amount of Endogenous Peptide = (Peak Area Ratio (Light/Heavy)) x (Known Amount of Labeled Peptide)
-
The absolute amount of the protein can then be calculated based on the stoichiometry of the peptide within the protein sequence.
Signaling Pathway Visualization Example
While Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a tool for quantification and not directly involved in signaling, the proteins it helps to quantify are often key components of signaling pathways. For instance, absolute quantification of a kinase and its substrate can provide critical insights into pathway dynamics. The diagram below illustrates a hypothetical kinase signaling pathway.
Caption: A simplified kinase signaling pathway.
Conclusion
Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is an invaluable reagent for researchers requiring high-precision absolute quantification of proteins and metabolites. Its use as an internal standard in mass spectrometry-based workflows significantly enhances the accuracy and reliability of quantitative data, which is crucial for advancing our understanding of complex biological systems and for the development of novel therapeutics. The detailed protocols and workflows provided here serve as a guide for the effective implementation of this powerful tool in your research.
References
- 1. Fmoc-Ser(tBu)-OH-13C3,15N () for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 99 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Mass Spectrometry-Based Approaches Toward Absolute Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Serine-ð-Fmoc, ð-ð¡-butyl ether (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Absolute Quantification in Biological Sciences - Creative Proteomics [creative-proteomics.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N in Metabolic and Proteomic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a high-purity, stable isotope-labeled amino acid derivative designed for advanced applications in proteomics and metabolic research. Incorporating three ¹³C atoms and one ¹⁵N atom results in a mass shift of +4 Da compared to its unlabeled counterpart. This mass difference is readily detectable by mass spectrometry, making it an invaluable tool for quantitative analysis.
While the term "metabolic labeling" is associated with this compound, it is crucial to understand its primary application is not direct incorporation into proteins within living cells. The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain tert-Butyl (tBu) group are protecting groups that prevent the amino acid from being utilized by the cell's translational machinery.
Instead, Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N serves two main purposes in quantitative studies:
-
Chemical Synthesis of Isotope-Labeled Peptides: It is a fundamental building block in Solid-Phase Peptide Synthesis (SPPS) to create "heavy" versions of specific peptides. These synthetic heavy peptides are ideal internal standards for the highly accurate absolute quantification of their native, "light" counterparts in complex biological samples.[1][2]
-
Generation of Labeled L-Serine for Cell Culture: Through a two-step deprotection process, the protected amino acid can be converted into free L-Serine-¹³C₃,¹⁵N. This "heavy" serine can then be used in classic metabolic labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to study protein turnover and expression dynamics.
These application notes provide detailed protocols for the synthesis of labeled peptide standards, their use in absolute quantification workflows, and the conversion of the protected amino acid for use in SILAC experiments.
Data Presentation: Quantitative Applications
The primary quantitative application of this reagent is in mass spectrometry-based proteomics. Below are representative data tables illustrating its use.
Table 1: Calibration Curve for Absolute Quantification of a Target Peptide
This table shows example data for generating a calibration curve. A known amount of the heavy-labeled synthetic peptide (Internal Standard) is spiked into a series of samples containing varying, known concentrations of the light, synthetic analogue (Calibrant). The ratio of the peak areas is then used to plot a linear regression.[3][4]
| Calibrant Concentration (fmol/µL) | Internal Standard Concentration (fmol/µL) | Peak Area (Light Peptide) | Peak Area (Heavy Peptide) | Peak Area Ratio (Light/Heavy) |
| 5.0 | 50.0 | 155,000 | 1,620,000 | 0.096 |
| 10.0 | 50.0 | 320,000 | 1,650,000 | 0.194 |
| 25.0 | 50.0 | 795,000 | 1,635,000 | 0.486 |
| 50.0 | 50.0 | 1,610,000 | 1,640,000 | 0.982 |
| 100.0 | 50.0 | 3,250,000 | 1,625,000 | 2.000 |
| 250.0 | 50.0 | 8,100,000 | 1,630,000 | 4.969 |
Resulting Linear Equation: y = 0.020x - 0.005 (R² = 0.999)
Table 2: Absolute Quantification of Target Peptide in Biological Samples
Once the calibration curve is established, the same fixed amount of heavy internal standard is spiked into the unknown biological samples. The measured peak area ratio is used to calculate the absolute concentration of the native peptide using the linear equation from the calibration curve.
| Sample ID | Peak Area (Native "Light" Peptide) | Peak Area (Heavy IS Peptide) | Peak Area Ratio (Light/Heavy) | Calculated Concentration (fmol/µL) |
| Control 1 | 985,000 | 1,630,000 | 0.604 | 30.5 |
| Control 2 | 1,050,000 | 1,645,000 | 0.638 | 32.2 |
| Treated 1 | 2,450,000 | 1,620,000 | 1.512 | 75.9 |
| Treated 2 | 2,610,000 | 1,635,000 | 1.596 | 80.1 |
Table 3: Representative Data from a SILAC Experiment
If the Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is first converted to free L-Serine-¹³C₃,¹⁵N, it can be used in SILAC. Cells are grown in "light" (normal) or "heavy" (containing L-Serine-¹³C₃,¹⁵N) media. After treatment, protein samples are mixed, digested, and analyzed by MS. The ratio of heavy to light peptide signals indicates the relative change in protein abundance.[5][6]
| Protein ID | Peptide Sequence | Condition | H/L Ratio | Log₂(H/L Ratio) | Regulation |
| P12345 | ...VLS(¹³C₃,¹⁵N)PGK... | Control vs. Treated | 2.15 | 1.10 | Upregulated |
| P67890 | ...TIS(¹³C₃,¹⁵N)VAEK... | Control vs. Treated | 0.48 | -1.06 | Downregulated |
| Q54321 | ...GFS(¹³C₃,¹⁵N)YGGMR... | Control vs. Treated | 1.05 | 0.07 | Unchanged |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of a Labeled Peptide Standard via Fmoc SPPS
This protocol describes the manual synthesis of a peptide containing the labeled serine residue for use as an internal standard.
Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin for C-terminal acid, Rink Amide for C-terminal amide). Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid by treating it with 20% piperidine in DMF for 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene byproduct.
-
Amino Acid Coupling:
-
Activate the Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N (or other Fmoc-amino acid) by pre-incubating it with an activating agent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours to form the peptide bond.
-
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, followed by Dichloromethane (DCM), and dry it thoroughly.
-
Treat the dried resin with a cleavage cocktail. A standard non-odorous cocktail effective for removing the tBu group is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) . This mixture simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups like tBu.[7][8][9] Use approximately 10 mL of cocktail per gram of resin and react for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the labeled peptide using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the pure fractions and determine the precise concentration via amino acid analysis.
-
Protocol 2: Absolute Quantification of a Target Protein using a Labeled Peptide Standard
This protocol uses the heavy peptide synthesized in Protocol 1 as an internal standard (IS) to quantify the native ("light") peptide in a biological sample after proteolytic digestion.
Workflow Diagram:
Caption: Absolute Quantification Workflow using a Heavy Peptide Standard.
Methodology:
-
Calibration Curve Generation:
-
Prepare a series of calibration standards by adding a constant, known concentration of the heavy labeled peptide IS to solutions with varying, known concentrations of the corresponding unlabeled (light) synthetic peptide.
-
Analyze each standard by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), typically using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
For each point, calculate the ratio of the chromatographic peak area of the light peptide to that of the heavy IS.
-
Plot the peak area ratio (y-axis) against the concentration of the light peptide (x-axis) and perform a linear regression to obtain the calibration curve.
-
-
Biological Sample Preparation:
-
Extract total protein from your biological samples (e.g., control and treated cells).
-
Perform a proteolytic digest on the protein extracts, typically with trypsin.
-
Spike a known amount of the heavy labeled peptide IS (the same amount used in the calibration curve) into each digested sample.
-
-
LC-MS/MS Analysis:
-
Analyze the spiked biological samples using the same LC-MS/MS method as the calibration curve.
-
-
Data Analysis and Quantification:
-
Extract the peak areas for the native (light) peptide and the spiked-in heavy IS.
-
Calculate the Light/Heavy peak area ratio for each sample.
-
Using the linear equation from the calibration curve, interpolate the absolute concentration of the native peptide in each biological sample from its measured peak area ratio.
-
Protocol 3: Conversion of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N to L-Serine-¹³C₃,¹⁵N for SILAC
This protocol describes the chemical conversion of the purchased reagent into free L-Serine suitable for addition to cell culture media. This is a two-step deprotection in solution phase.
Logical Relationship Diagram:
Caption: Two-Step Deprotection to yield free L-Serine.
Methodology:
-
Fmoc Group Removal (Base Treatment):
-
Dissolve the Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N in a suitable organic solvent like DMF or acetonitrile.
-
Add a secondary amine base to remove the Fmoc group. For solution-phase deprotection, 20% piperidine in DMF can be used, or alternatively, a more volatile base like dimethylamine in THF can be employed.[10]
-
Allow the reaction to proceed for 30-60 minutes at room temperature. Monitor completion by TLC or LC-MS.
-
Workup: Quench the reaction. If piperidine is used, the product can be precipitated by adding the reaction mixture to cold diethyl ether. The fulvene-adduct byproduct is typically soluble in the ether. If a volatile base is used, it can be removed by evaporation. Further purification may be required. This step yields H-Ser(tBu)-OH-¹³C₃,¹⁵N.
-
-
tert-Butyl (tBu) Group Removal (Acid Treatment):
-
Caution: This step uses a strong acid and must be performed in a fume hood.
-
Dissolve the intermediate product from Step 1 in a high concentration of Trifluoroacetic Acid (TFA), typically 95% TFA in water.[5][7]
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Workup: Remove the TFA under a stream of nitrogen or by rotary evaporation. The remaining residue will be the desired L-Serine-¹³C₃,¹⁵N, likely as a TFA salt.
-
Dissolve the residue in water and lyophilize to obtain a powder.
-
The final product should be neutralized, sterile-filtered, and its concentration accurately determined before being added to serine-free cell culture media for SILAC experiments.
-
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. peptide.com [peptide.com]
- 6. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. iris-biotech.de [iris-biotech.de]
- 9. iris-biotech.de [iris-biotech.de]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Isotopic Labeling with Serine Derivatives in Cell-Free Protein Expression Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of utilizing isotopically labeled serine and its derivatives in cell-free protein synthesis (CFPS) for advanced research and therapeutic development. While Fmoc-protected amino acids such as Fmoc-Ser(tBu)-OH are staples in solid-phase peptide synthesis (SPPS)[1][2][3][4][5][6], their direct use in CFPS is not standard due to the presence of protecting groups that would require chemical deprotection steps absent in the enzymatic environment of a cell-free reaction.
Instead, this document focuses on two powerful applications of labeled serine in CFPS:
-
Uniform Isotopic Labeling: Incorporation of unprotected ¹³C₃,¹⁵N-L-Serine for structural and functional studies of proteins, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Site-Specific Incorporation of Phosphoserine: A cutting-edge technique to produce proteins with site-specific phosphorylation for studying signaling pathways and drug interactions.
Application 1: Uniform Labeling with ¹³C₃,¹⁵N-L-Serine for NMR Studies
Introduction
Cell-free protein synthesis offers a robust and efficient platform for producing isotopically labeled proteins for NMR analysis.[7][8][9] Unlike in vivo methods, CFPS allows for precise control over the amino acid composition, leading to high incorporation efficiency of labeled amino acids and minimizing isotopic scrambling.[8] This is particularly advantageous for expensive labeled precursors. Uniformly labeling a protein with ¹³C₃,¹⁵N-L-Serine can provide valuable insights into the protein's structure, dynamics, and interactions.
Principle
In a CFPS reaction, a cell extract (typically from E. coli, wheat germ, or human cell lines) provides the necessary transcriptional and translational machinery.[7][9] A DNA template encoding the protein of interest is added along with a mixture of amino acids. By replacing the standard L-Serine with ¹³C₃,¹⁵N-L-Serine in the amino acid mixture, the synthesized protein will incorporate the stable isotopes at all serine positions. These isotopes act as NMR-active nuclei, facilitating multidimensional NMR experiments to elucidate protein structure and function.[8]
Experimental Workflow
Caption: Workflow for uniform isotopic labeling of a target protein with ¹³C₃,¹⁵N-L-Serine using a cell-free protein synthesis system.
Protocol: Uniform Labeling in an E. coli S30 CFPS System
Materials:
-
E. coli S30 cell extract-based CFPS kit
-
Plasmid DNA encoding the protein of interest with a T7 promoter and an affinity tag (e.g., His-tag)
-
Amino acid mixture lacking L-Serine
-
¹³C₃,¹⁵N-L-Serine
-
Nuclease-free water
-
Incubator and purification system (e.g., FPLC for IMAC)
Procedure:
-
Reaction Setup: On ice, combine the following in a microcentrifuge tube:
-
E. coli S30 extract
-
Reaction buffer
-
Amino acid mixture (without Serine)
-
¹³C₃,¹⁵N-L-Serine (to a final concentration of 1-2 mM)
-
T7 RNA Polymerase
-
Plasmid DNA (200-500 ng)
-
Nuclease-free water to the final reaction volume (e.g., 50 µL)
-
-
Incubation: Mix gently and incubate at 30-37°C for 4-6 hours. For higher yields, a dialysis-based CFPS system can be used for up to 24 hours.
-
Protein Purification: Purify the expressed protein using the affinity tag. For a His-tagged protein, use Immobilized Metal Affinity Chromatography (IMAC).
-
Quantification and QC:
-
Analyze the purified protein by SDS-PAGE to confirm size and purity.
-
Use mass spectrometry to confirm the incorporation of ¹³C₃,¹⁵N-L-Serine. The mass of serine-containing peptides will be shifted by +4 Da (3 from ¹³C and 1 from ¹⁵N).
-
-
NMR Analysis: Prepare the labeled protein sample in a suitable buffer for NMR spectroscopic analysis.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Protein Yield (batch mode) | 0.1 - 1.0 mg/mL | [10] |
| Isotope Incorporation Efficiency | > 95% | |
| Reaction Time | 4 - 24 hours | |
| Final Labeled Serine Conc. | 1 - 2 mM |
Application 2: Site-Specific Incorporation of ¹³C₃,¹⁵N-Phosphoserine
Introduction
Studying protein phosphorylation is critical for understanding cellular signaling and disease progression. The production of homogeneously phosphorylated proteins is challenging. Cell-free systems, particularly those derived from genomically recoded E. coli strains, provide a powerful solution for the site-specific incorporation of non-canonical amino acids like phosphoserine (pSer).[11][12][13] By using an isotopically labeled version, ¹³C₃,¹⁵N-pSer, researchers can precisely probe the structural and dynamic consequences of phosphorylation at a specific site.
Principle
This advanced technique relies on genetic code expansion. An amber stop codon (TAG) is introduced at the desired serine codon in the target gene. A specialized CFPS system is used that contains an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., SepRS/tRNASep).[13] The SepRS specifically charges the tRNASep with phosphoserine. When the ribosome encounters the TAG codon, the charged tRNASep incorporates phosphoserine at that site. By providing ¹³C₃,¹⁵N-phosphoserine, site-specific isotopic labeling is achieved.
Signaling Pathway Context
Caption: Application of CFPS to study a kinase signaling pathway by producing site-specifically phosphorylated proteins for detailed analysis.
Protocol: Site-Specific Labeling with ¹³C₃,¹⁵N-pSer
Materials:
-
CFPS kit from a genomically recoded E. coli strain (RF1-deficient).[14]
-
Plasmid encoding the orthogonal SepRS and tRNASep.
-
Plasmid DNA for the target protein with a TAG codon at the desired serine position and an affinity tag.
-
¹³C₃,¹⁵N-Phosphoserine.
-
Standard amino acid mixture (19 amino acids, excluding serine).
Procedure:
-
Prepare CFPS System: Use a commercial kit or prepare S30 extracts from an appropriate E. coli strain expressing the SepRS/tRNASep pair.[11][13]
-
Reaction Setup: On ice, combine:
-
CFPS S30 extract (containing the orthogonal system).
-
Reaction buffer.
-
19 amino acid mixture.
-
¹³C₃,¹⁵N-Phosphoserine (final concentration ~1-2 mM).
-
Target protein plasmid with TAG codon.
-
T7 RNA Polymerase and energy source.
-
Nuclease-free water to final volume.
-
-
Incubation: Incubate the reaction at 30°C for 6-20 hours.
-
Purification: Purify the full-length, phosphorylated protein via its affinity tag.
-
Verification and Analysis:
-
Confirm expression of the full-length protein by Western blot (an anti-His tag antibody, for example). Truncated products would indicate inefficient suppression of the TAG codon.
-
Use high-resolution mass spectrometry to confirm the precise mass of the incorporated ¹³C₃,¹⁵N-phosphoserine.
-
Perform NMR spectroscopy to analyze the local environment of the phosphorylation site.
-
Conduct functional assays (e.g., kinase activity assays) to determine the effect of the specific phosphorylation.[11]
-
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Phosphoprotein Yield | 50 - 700 µg/mL | [11][12] |
| Incorporation Fidelity | ≥ 98% | [14] |
| ¹³C₃,¹⁵N-pSer Concentration | 1 - 2 mM | |
| Required E. coli strain | Genomically recoded (RF1 deficient) | [11][14] |
Disclaimer: The protocols provided are intended as a general guide. Optimization of reaction conditions, including plasmid concentration, temperature, and incubation time, may be necessary for specific proteins.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chempep.com [chempep.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Cell-free synthesis of 15N-labeled proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synthelis.com [synthelis.com]
- 9. ckisotopes.com [ckisotopes.com]
- 10. Application Note 36 â Cell-Free Protein Synthesis with 2H/15N/13C-Labeled Amino Acids in H2O for the Production of Perdeuterated Proteins with 1H in the Exchangeable Positions [isotope.com]
- 11. Robust production of recombinant phosphoproteins using cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Robust production of recombinant phosphoproteins using cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
Unlocking Protein Secrets: Advanced NMR Pulse Sequences for 13C and 15N Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Utilizing Triple-Resonance NMR Spectroscopy for In-depth Protein Analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool in structural biology and drug discovery, providing atomic-level insights into protein structure, dynamics, and interactions. For proteins uniformly labeled with 13C and 15N isotopes, a suite of sophisticated triple-resonance pulse sequences can be employed to unravel their complex architecture and behavior. This document provides detailed application notes and protocols for key NMR experiments, designed to guide researchers in acquiring high-quality data for their protein of interest.
Introduction to Triple-Resonance NMR
Triple-resonance NMR experiments form the cornerstone of modern protein NMR, enabling the sequential assignment of backbone and side-chain resonances, which is the first step towards determining a protein's three-dimensional structure. These experiments exploit the scalar couplings between backbone atoms (¹H, ¹⁵N, ¹³Cα, ¹³Cβ, and ¹³CO) to transfer magnetization along the polypeptide chain. The resulting multidimensional spectra provide the necessary resolution and information to assign specific resonances to individual atoms in the protein sequence.
Core Pulse Sequences for Backbone Assignment
A standard set of triple-resonance experiments is typically employed for the backbone assignment of proteins up to approximately 25 kDa.[1][2][3] For larger proteins, specialized techniques such as TROSY (Transverse Relaxation-Optimized Spectroscopy) are often necessary. The most common and essential experiments are:
-
¹⁵N-HSQC (Heteronuclear Single Quantum Coherence): The starting point for all protein NMR studies. This 2D experiment correlates the amide proton (¹HN) with its directly attached nitrogen (¹⁵N), providing a unique "fingerprint" of the protein.[4] Each non-proline residue gives rise to a single peak, and the dispersion of these peaks is an excellent indicator of the protein's folded state.[5]
-
HNCO: This 3D experiment correlates the ¹HN and ¹⁵N of a residue (i) with the carbonyl carbon (¹³CO) of the preceding residue (i-1).[6][7] It is one of the most sensitive triple-resonance experiments and is crucial for establishing sequential connectivity.[6]
-
HNCA: This 3D experiment correlates the ¹HN and ¹⁵N of a residue (i) with the alpha-carbon (¹³Cα) of the same residue (i) and the preceding residue (i-1).[8][9][10] The intra-residue correlation is typically stronger than the sequential one.[9]
-
HNCACB: A key 3D experiment that correlates the ¹HN and ¹⁵N of a residue (i) with the ¹³Cα and beta-carbon (¹³Cβ) of both the same residue (i) and the preceding residue (i-1).[2][11] The Cα and Cβ peaks have opposite phases, which aids in their identification.[2] This experiment is often the least sensitive but provides a wealth of information for sequential assignment.[2]
-
CBCA(CO)NH: This 3D experiment provides complementary information to the HNCACB. It correlates the ¹HN and ¹⁵N of a residue (i) with the ¹³Cα and ¹³Cβ of the preceding residue (i-1) via the carbonyl carbon.[1][12][13] This experiment is generally more sensitive than the HNCACB.[1]
Data Presentation: Quantitative Parameters for Key Experiments
The following tables summarize typical acquisition parameters for the core backbone assignment experiments on a 600 MHz spectrometer. These values should be considered as a starting point and may require optimization based on the specific protein sample and spectrometer hardware.
| Parameter | ¹⁵N-HSQC | HNCO | HNCA | HNCACB | CBCA(CO)NH |
| Spectrometer Frequency | 600 MHz | 600 MHz | 600 MHz | 600 MHz | 600 MHz |
| Dimensions | 2 (¹H, ¹⁵N) | 3 (¹H, ¹⁵N, ¹³CO) | 3 (¹H, ¹⁵N, ¹³Cα) | 3 (¹H, ¹⁵N, ¹³Cα/β) | 3 (¹H, ¹⁵N, ¹³Cα/β) |
| ¹H Spectral Width (ppm) | 12 - 16 | 12 - 16 | 12 - 16 | 12 - 16 | 12 - 16 |
| ¹⁵N Spectral Width (ppm) | 30 - 40 | 30 - 35 | 30 - 35 | 30 - 35 | 30 - 35 |
| ¹³C Spectral Width (ppm) | N/A | 20 - 25 | 25 - 35 | 60 - 70 | 60 - 70 |
| ¹H Carrier (ppm) | ~4.7 (water) | ~4.7 (water) | ~4.7 (water) | ~4.7 (water) | ~4.7 (water) |
| ¹⁵N Carrier (ppm) | ~118 | ~118 | ~118 | ~118 | ~118 |
| ¹³C Carrier (ppm) | N/A | ~176 | ~56 | ~43 | ~43 |
| Number of Scans (NS) | 2 - 16 | 8 - 32 | 16 - 64 | 32 - 128 | 16 - 64 |
| Recycle Delay (s) | 1.0 - 1.5 | 1.0 - 1.5 | 1.0 - 1.5 | 1.0 - 1.5 | 1.0 - 1.5 |
| Typical Acq. Time | 10 min - 2 hrs | 8 - 24 hrs | 12 - 36 hrs | 24 - 72 hrs | 12 - 36 hrs |
Experimental Protocols
Sample Preparation
High-quality NMR spectra depend critically on a well-prepared protein sample. The general requirements are:
-
Isotope Labeling: Uniform enrichment with ¹⁵N and ¹³C is required for these experiments. This is typically achieved by expressing the protein in E. coli grown on minimal media containing ¹⁵NH₄Cl as the sole nitrogen source and [¹³C₆]-glucose as the sole carbon source.
-
Concentration: Protein concentrations should be in the range of 0.1 to 1 mM. For initial screening, 50 µM might be sufficient for a ¹⁵N-HSQC.[14]
-
Buffer: The buffer should be well-chosen to maintain protein stability and solubility. Phosphate buffers are common. The pH should be kept away from the protein's isoelectric point to avoid precipitation.
-
Additives: A small percentage (5-10%) of D₂O is added for the spectrometer's lock system. A chemical shift reference, such as DSS or TSP, is also included.
-
Purity and Stability: The protein sample should be highly pure (>95%) and stable for the duration of the NMR experiments, which can take several days.
General Spectrometer Setup
-
Sample Insertion: Carefully insert the NMR tube into the spectrometer.
-
Locking and Tuning: Lock the spectrometer on the D₂O signal and tune the probe for ¹H, ¹³C, and ¹⁵N frequencies.
-
Shimming: Optimize the magnetic field homogeneity by shimming. Automated routines are available on modern spectrometers.
-
Pulse Calibration: Calibrate the 90° pulse widths for ¹H, ¹³C, and ¹⁵N. This is crucial for efficient magnetization transfer.
-
Water Suppression: Set up a water suppression scheme, typically using presaturation or water flip-back pulses.
Protocol: ¹⁵N-HSQC
-
Load Pulse Program: Load a sensitivity-enhanced, gradient-selected ¹⁵N-HSQC pulse program (e.g., Bruker's hsqcetf3gpsi).[15]
-
Set Spectral Parameters:
-
Set the ¹H spectral width to cover all proton resonances (typically 12-16 ppm) and center the carrier frequency on the water resonance (~4.7 ppm).
-
Set the ¹⁵N spectral width to encompass all amide nitrogen signals (typically 30-40 ppm) and center the carrier around 118 ppm.
-
-
Set Acquisition Parameters:
-
Set the number of complex points in the direct (¹H) dimension (e.g., 1024-2048) and the indirect (¹⁵N) dimension (e.g., 128-256).
-
Set the number of scans (NS) based on the sample concentration (e.g., 2-16).
-
Set the recycle delay (e.g., 1.0-1.5 s).
-
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, process the data using appropriate window functions (e.g., squared sine-bell) and Fourier transformation.
Protocol: HNCO
-
Load Pulse Program: Load a 3D HNCO pulse program with sensitivity enhancement and gradient selection (e.g., Bruker's hncogp3d).[16]
-
Set Spectral Parameters:
-
Set the ¹H and ¹⁵N spectral parameters as for the ¹⁵N-HSQC.
-
Set the ¹³CO spectral width to cover the carbonyl region (typically 20-25 ppm) and center the carrier around 176 ppm.
-
-
Set Acquisition Parameters:
-
Define the number of complex points for each dimension (e.g., ¹H: 1024, ¹⁵N: 64, ¹³CO: 128).
-
Set the number of scans (e.g., 8-32).
-
Set the recycle delay (e.g., 1.0-1.5 s).
-
-
Acquire and Process: Acquire the 3D data and process it accordingly.
Protocol: HNCA
-
Load Pulse Program: Load a 3D HNCA pulse program (e.g., Bruker's hncagp3d).[3]
-
Set Spectral Parameters:
-
Set the ¹H and ¹⁵N spectral parameters as before.
-
Set the ¹³Cα spectral width to cover the alpha-carbon region (typically 25-35 ppm) and center the carrier around 56 ppm.
-
-
Set Acquisition Parameters:
-
Define the number of complex points for each dimension (e.g., ¹H: 1024, ¹⁵N: 64, ¹³Cα: 128).
-
Set the number of scans (e.g., 16-64).
-
Set the recycle delay (e.g., 1.0-1.5 s).
-
-
Acquire and Process: Acquire and process the 3D spectrum.
Protocol: HNCACB
-
Load Pulse Program: Load a 3D HNCACB pulse program (e.g., Bruker's hncacbgp3d).[2]
-
Set Spectral Parameters:
-
Set the ¹H and ¹⁵N spectral parameters as before.
-
Set the ¹³C spectral width to cover both ¹³Cα and ¹³Cβ regions (typically 60-70 ppm) and center the carrier around 43 ppm.
-
-
Set Acquisition Parameters:
-
Define the number of complex points for each dimension (e.g., ¹H: 1024, ¹⁵N: 64, ¹³Cα/β: 128).
-
Set the number of scans (e.g., 32-128).
-
Set the recycle delay (e.g., 1.0-1.5 s).
-
-
Acquire and Process: Acquire and process the 3D data.
Protocol: CBCA(CO)NH
-
Load Pulse Program: Load a 3D CBCA(CO)NH pulse program (e.g., Bruker's cbcaconhgp3d).[1]
-
Set Spectral Parameters:
-
Set the ¹H and ¹⁵N spectral parameters as before.
-
Set the ¹³C spectral width to cover both ¹³Cα and ¹³Cβ regions (typically 60-70 ppm) and center the carrier around 43 ppm.
-
-
Set Acquisition Parameters:
-
Define the number of complex points for each dimension (e.g., ¹H: 1024, ¹⁵N: 64, ¹³Cα/β: 128).
-
Set the number of scans (e.g., 16-64).
-
Set the recycle delay (e.g., 1.0-1.5 s).
-
-
Acquire and Process: Acquire and process the 3D data.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships and magnetization transfer pathways of the described NMR experiments.
References
- 1. CBCAcoNH_3D.nan [protocols.io]
- 2. HNCACB_3D.nan [protocols.io]
- 3. HNCA_3D.nan [protocols.io]
- 4. protein-nmr.org.uk [protein-nmr.org.uk]
- 5. renafobis.fr [renafobis.fr]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. 3D HNCO Experiment [imserc.northwestern.edu]
- 8. HNCA experiment - Wikipedia [en.wikipedia.org]
- 9. protein-nmr.org.uk [protein-nmr.org.uk]
- 10. 3D HNCA Experiment [imserc.northwestern.edu]
- 11. Triple-resonance nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. protein-nmr.org.uk [protein-nmr.org.uk]
- 13. 3D CBCA(CO)NH Experiment [imserc.northwestern.edu]
- 14. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 15. HSQC_15N.nan [protocols.io]
- 16. HNCO_3D.nan [protocols.io]
Application Note: Quantitative Analysis of a Stable Isotope-Labeled Peptide using LC-MS/MS
Abstract
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of a target peptide containing a stable isotope-labeled (SIL) serine residue. The use of SIL peptides as internal standards is the gold standard for absolute quantification in complex biological matrices.[1][2] This document provides comprehensive protocols for sample preparation, LC separation, and MS/MS detection using Multiple Reaction Monitoring (MRM). The methods described herein are tailored for researchers, scientists, and drug development professionals requiring precise peptide quantification.
Introduction
Quantitative proteomics has become an indispensable tool in biomedical research and drug development. Targeted mass spectrometry, particularly using triple quadrupole instruments, allows for the highly selective and sensitive quantification of specific peptides in complex mixtures like plasma, cell lysates, or tissue homogenates.[3][4] The most accurate approach for peptide quantification is the stable isotope dilution (SID) method, which employs a synthetic, heavy-isotope-labeled version of the target peptide as an internal standard (IS).[1][5]
This internal standard, ideally labeled with ¹³C and/or ¹⁵N, is chemically identical to the endogenous (light) peptide, causing it to have the same chromatographic retention time and ionization efficiency.[6] However, its increased mass allows it to be distinguished by the mass spectrometer. By spiking a known amount of the SIL peptide into a sample, the ratio of the light to heavy peptide signals can be used to calculate the absolute concentration of the target peptide, correcting for variations in sample preparation and instrument response.[1][2]
This note focuses on a method for a hypothetical peptide, GAVSLK , containing a serine residue labeled with three ¹³C atoms and one ¹⁵N atom, which was synthesized using Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N.
Important Note on Protecting Groups: The Fmoc (Fluorenylmethyloxycarbonyl) and tBu (tert-Butyl) groups are protecting groups used during solid-phase peptide synthesis (SPPS) and are typically removed during the final cleavage and deprotection step.[7][8] This protocol assumes the analysis of the final, deprotected peptide. If analysis of a peptide still containing these protecting groups is required, chromatographic conditions must be significantly altered to account for the increased hydrophobicity, and mass transitions must be recalculated. The presence of the Fmoc group, in particular, significantly alters fragmentation patterns.[9]
Experimental Protocols
Materials and Reagents
-
Peptides:
-
Analyte (Light) Peptide: GAVSLK (Custom Synthesis)
-
Internal Standard (Heavy) Peptide: GAV**S***LK (where S* is Ser-¹³C₃,¹⁵N) (Custom Synthesis)
-
-
Solvents:
-
Acetonitrile (ACN), LC-MS Grade
-
Water, LC-MS Grade
-
Formic Acid (FA), LC-MS Grade
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 1cc, 10mg)
-
0.1% (v/v) Formic Acid in Water
-
0.1% (v/v) Formic Acid in Acetonitrile
-
Protein Precipitation Agent (e.g., Acetonitrile with 1% FA)
-
Low-binding microcentrifuge tubes and autosampler vials.
-
Sample Preparation Protocol (from Plasma)
Good sample preparation is fundamental to successful mass spectrometry.[10] The goal is to remove interfering substances like salts, detergents, and large proteins that can suppress ionization or contaminate the LC-MS system.[10][11]
-
Spiking: To 50 µL of plasma sample, add 5 µL of the heavy peptide internal standard (GAVS*LK) solution at a known concentration (e.g., 100 fmol/µL). Vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold ACN containing 1% FA to the sample. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new low-binding tube, avoiding the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% FA in water (Mobile Phase A). Vortex and centrifuge to pellet any insoluble material.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
-
Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0.0 2 1.0 2 5.0 35 5.1 95 6.0 95 6.1 2 | 8.0 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
The method utilizes Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for high selectivity and sensitivity.[3][12]
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[13]
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow: Optimized for the specific instrument.
-
-
MRM Transitions:
-
Note: These values are calculated for the hypothetical peptide GAVSLK. The precursor is the doubly charged ion [M+2H]²⁺. Product ions (y-ions) are selected for their high intensity upon fragmentation. Optimal collision energies must be determined empirically.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| GAVSLK (Light) | 287.7 | 487.3 (y₄) | 50 | 15 |
| GAVSLK (Light) | 287.7 | 374.2 (y₃) | 50 | 20 |
| GAVS***LK (Heavy) | 289.7 | 491.3 (y₄*) | 50 | 15 |
| GAVS***LK (Heavy) | 289.7 | 374.2 (y₃) | 50 | 20 |
Data Presentation and Results
Quantitative data from a method validation should be summarized to demonstrate performance. The tables below represent typical results for linearity, precision, and accuracy.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (fmol/µL) | R² | Weighting |
| GAVSLK | 1 - 1000 | > 0.995 | 1/x |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (fmol/µL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (% Recovery) |
| LLOQ | 1 | < 15% | < 15% | 85-115% |
| Low | 3 | < 10% | < 10% | 90-110% |
| Medium | 100 | < 10% | < 10% | 90-110% |
| High | 800 | < 10% | < 10% | 90-110% |
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for peptide quantification by LC-MS/MS.
Diagram 2: Kinase Activity Assay Concept
Caption: Using SIL peptides to quantify kinase activity.
References
- 1. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]
- 2. Synpeptide Co.,Ltd.-Stable Isotope Peptides for Quantitative Proteomics - Heavy Peptides [synpeptide.com]
- 3. Development of MRM-based assays for the absolute quantitation of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Multiple Reaction Monitoring (MRM) Assays for Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. iris-biotech.de [iris-biotech.de]
- 9. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucd.ie [ucd.ie]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Development of MRM-Based Assays for the Absolute Quantitation of Plasma Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N Coupling
Welcome to the technical support center for troubleshooting issues related to solid-phase peptide synthesis (SPPS). This guide provides in-depth solutions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N.
Troubleshooting Guide: Low Coupling Efficiency of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N
Low coupling efficiency of Fmoc-Ser(tBu)-OH, including its isotopically labeled forms, is a common challenge in SPPS. The primary reasons often relate to steric hindrance from the bulky tert-butyl (tBu) protecting group and potential peptide aggregation, rather than the isotopic labeling itself.[1] Stable isotopes generally do not alter the chemical reactivity of a molecule in a significant way.[2][3]
Below is a step-by-step guide to diagnose and resolve these issues.
Initial Assessment & Quick Checks
Question: I am seeing a weak or negative Kaiser test result after coupling with Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N. What should I do first?
Answer: A weak or negative Kaiser test indicates the presence of unreacted free amines on the resin.[4] Before adjusting core synthesis parameters, verify the following:
-
Reagent Quality: Ensure the Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N and all solvents and reagents are fresh and of high purity. Degradation of reagents can significantly impact coupling efficiency.
-
Solvent Hydration: Use anhydrous (dry) solvents, particularly DMF. Water can hydrolyze activated esters and coupling reagents.
-
Accurate Measurements: Double-check the molar equivalents of the amino acid, coupling reagent, and base used.
dot
References
Technical Support Center: Optimizing Cleavage of Peptides Containing tBu-Protected Serine
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the cleavage of peptides containing tert-butyl (tBu)-protected serine residues. Below you will find a troubleshooting guide for common issues, a comprehensive FAQ section, detailed experimental protocols, and quantitative data to inform your cleavage strategy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage and deprotection of peptides containing Ser(tBu).
| Problem | Potential Cause | Recommended Solution |
| Incomplete removal of the tBu protecting group from Serine. | Insufficient concentration of Trifluoroacetic Acid (TFA). | Ensure the cleavage cocktail contains a high concentration of TFA, typically 95%. For peptides also containing other sensitive residues, a two-step cleavage with an initial lower TFA concentration (e.g., 70%) followed by an increase to 80-95% can be beneficial.[1] |
| Short cleavage duration. | Extend the cleavage time. While many standard protocols suggest 1-2 hours, some protecting groups may require longer exposure to the cleavage cocktail.[2][3] Monitoring the reaction over time with a small sample analysis by HPLC is recommended. | |
| Side reaction: t-Butylation of other residues (e.g., Cysteine, Methionine, Tryptophan). | Generation of reactive t-butyl cations from the deprotection of Ser(tBu) and other tBu-protected amino acids.[1][4] | Use a scavenger cocktail to trap the t-butyl cations. Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[1][4][5] |
| Low peptide yield after cleavage. | Reattachment of the cleaved peptide to the resin. | This can occur with peptides containing C-terminal Tryptophan, Tyrosine, or Methionine.[2] The use of appropriate scavengers can minimize this side reaction. |
| Precipitation issues. | If the peptide does not precipitate well in cold ether, try concentrating the TFA solution under a stream of nitrogen before adding the ether.[6] | |
| Oxidation of sensitive residues (e.g., Methionine, Cysteine). | Exposure to air during cleavage. | Blanket the reaction with an inert gas like nitrogen.[2] Include reducing agents like dithiothreitol (DTT) in the cleavage cocktail.[1][7] |
| Formation of unexpected adducts. | Reaction with byproducts from the cleavage of other protecting groups (e.g., sulfonation from Arg(Pmc/Mtr)). | If Arg(Pmc/Mtr) is present, O-sulfonation of serine can occur in the absence of suitable scavengers.[8] Using Arg(Pbf) and including scavengers can mitigate this. For peptides with tryptophan, using Fmoc-Trp(Boc)-OH is recommended to prevent side reactions. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the cleavage of peptides with tBu-protected serine.
Caption: Troubleshooting decision tree for peptide cleavage.
Frequently Asked Questions (FAQs)
Q1: Why is a tBu protecting group used for serine in Fmoc-SPPS?
The tert-butyl (tBu) ether is a standard protecting group for the hydroxyl side chain of serine in Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] It is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved by strong acids like TFA during the final cleavage step.[10][11]
Q2: What is the standard cleavage cocktail for a peptide containing Ser(tBu)?
A widely used and effective cleavage cocktail for many peptides, including those with Ser(tBu), is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4] However, the optimal cocktail depends on the other amino acids in your sequence.
Q3: What are scavengers and why are they necessary when cleaving Ser(tBu)?
During the acidic cleavage with TFA, the tBu group is removed, forming a reactive tert-butyl cation.[4] These cations can react with nucleophilic side chains of other amino acids like Cysteine, Methionine, and Tryptophan, leading to unwanted side products.[1][4] Scavengers are added to the cleavage cocktail to "trap" these reactive cations before they can modify the peptide.[4][5]
Q4: Which scavengers should I use for my peptide containing Ser(tBu)?
The choice of scavengers depends on the peptide sequence:
-
For most peptides: A combination of water and Triisopropylsilane (TIS) is a good starting point.[4]
-
For peptides containing Cysteine or Methionine: Thiol-based scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) are recommended to prevent t-butylation and oxidation.[1][4]
-
For peptides containing Tryptophan: The indole side chain is susceptible to modification. Using Fmoc-Trp(Boc)-OH during synthesis is the best way to prevent side reactions. If not, scavengers like TIS and EDT are crucial.
Q5: Can I cleave a peptide from the resin while keeping the Ser(tBu) group intact?
Yes, this is possible using a very mild acid cleavage from a hyper-acid-sensitive resin like 2-chlorotrityl chloride (2-CTC) resin.[9] A low concentration of TFA (e.g., 1-3%) in an organic solvent like dichloromethane (DCM) can cleave the peptide from the resin while leaving the tBu protecting groups on the side chains intact.[12] This is useful for the synthesis of protected peptide fragments.
Quantitative Data on Cleavage Optimization
The following table summarizes the impact of different cleavage conditions on the formation of a Cys S-tbutylation side product in a model peptide.
| Cleavage Cocktail Composition (TFA/Scavengers) | Duration (min) | Temperature (°C) | Total Cys S-tbutylation (%) |
| 95:2.5:2.5 (TFA/TIS/H₂O) | 60 | 25 | 18.6 |
| 95:2.5:2.5 (TFA/TIS/H₂O) | 30 | 25 | Not specified |
| 95:2.5:2.5 (TFA/TIS/H₂O) | 30 | 40 | 18.8 |
| 95:2.5:2.5 (TFA/TIS/H₂O) | 120 | 40 | 32.3 |
| 89:1:2.5:7.5 (TFA/TFMSA/TIS/H₂O) | 30 | Room Temp | 29.7 |
| 70:5:5:10:10 (TFA/TIS/H₂O/Thioanisole/DMS) + 1% DTT (Step 1) followed by 80% TFA (Step 2) | 30 (Step 1) + 150 (Step 2) | Room Temp | Optimal results reported |
Data adapted from a study on mitigating S-tbutylation of Cysteine.[1]
Experimental Protocols
Standard Cleavage Protocol for Peptides with Ser(tBu)
This protocol is a general starting point and may require optimization based on the specific peptide sequence.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5 or a simpler TFA/TIS/water at 95:2.5:2.5)
-
Dichloromethane (DCM)
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Centrifuge tubes
-
Nitrogen gas line
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.[3]
-
Wash the peptide-resin thoroughly with DCM to remove any residual DMF and dry the resin under vacuum.[3][4]
-
Place the dried resin in a reaction vessel.
-
In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For every 100 mg of resin, use approximately 2-5 mL of the cocktail.[2]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature with occasional swirling for 1-3 hours. For peptides with multiple sensitive residues or those prone to aggregation, bubbling nitrogen through the suspension can provide gentle agitation.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh cleavage cocktail or TFA to ensure complete recovery.
-
Transfer the collected filtrate to a centrifuge tube.
-
Precipitate the peptide by adding 5-10 volumes of cold MTBE or diethyl ether. A white precipitate should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times to remove residual scavengers and cleavage byproducts.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Cleavage Workflow Diagram
Caption: General workflow for peptide cleavage and isolation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. iris-biotech.de [iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. iris-biotech.de [iris-biotech.de]
- 11. biosynth.com [biosynth.com]
- 12. researchgate.net [researchgate.net]
Preventing aggregation of peptides containing hydrophobic residues and Fmoc-Ser(tBu)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to peptide aggregation, particularly when synthesizing peptides containing hydrophobic residues and incorporating Fmoc-Ser(tBu)-OH.
Troubleshooting Guides
Issue: Poor Yield and/or Incomplete Reactions During Synthesis of a Hydrophobic Peptide
Symptoms:
-
Low final peptide yield after cleavage and purification.
-
Kaiser test or other amine tests remain positive after coupling steps, indicating incomplete reactions.[1]
-
Resin shrinking or failing to swell properly during synthesis.
Possible Causes:
-
Peptide Aggregation: The growing peptide chains are self-associating on the solid support, hindering reagent access to the reactive sites. This is common with sequences rich in hydrophobic amino acids like Val, Ile, Leu, Phe, and also with residues like Fmoc-Ser(tBu)-OH due to the hydrophobicity of the tert-butyl protecting group.
-
Steric Hindrance: Bulky amino acid residues near the coupling site can physically block the incoming activated amino acid.
Solutions:
-
Optimize Synthesis Parameters:
-
Solvent Choice: Switch from Dichloromethane (DCM) to more polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). NMP can be particularly effective for hydrophobic peptides as it helps maintain solubility. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be employed.[2][3][4]
-
Double Coupling: Repeat the coupling step to ensure complete reaction.[2]
-
Elevated Temperature/Microwave Synthesis: Performing the synthesis at a higher temperature (e.g., 60-90°C) or using a microwave peptide synthesizer can disrupt aggregation and accelerate coupling and deprotection steps.[5]
-
-
Incorporate Aggregation-Disrupting Strategies:
-
Chaotropic Agents: Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt hydrogen bonding.[5]
-
Backbone Protection: Introduce a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on a key residue within the aggregating sequence. This physically prevents the formation of interchain hydrogen bonds.[5][6]
-
Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue within the problematic region, incorporating a pseudoproline dipeptide can introduce a "kink" in the peptide backbone, effectively disrupting secondary structure formation.[2]
-
-
Resin Selection:
-
Low-Loading Resin: Use a resin with a lower substitution level to increase the distance between peptide chains, reducing the likelihood of interchain aggregation.[7]
-
PEG Resins: Resins like TentaGel, which are composed of polyethylene glycol grafted onto a polystyrene matrix, provide a more polar environment that can improve solvation of the growing peptide chain.[8]
-
Issue: Difficulty Incorporating Fmoc-Ser(tBu)-OH
Symptoms:
-
Incomplete coupling of Fmoc-Ser(tBu)-OH, confirmed by a positive Kaiser test.
-
Formation of deletion sequences lacking the intended Ser residue.
-
Racemization at the serine residue, particularly with certain coupling reagents and bases.[9]
Possible Causes:
-
Steric Hindrance: The bulky tert-butyl (tBu) protecting group can sterically hinder the coupling reaction.
-
Aggregation: The hydrophobicity of the tBu group can contribute to local aggregation, impeding the reaction.
-
Suboptimal Activation/Coupling Conditions: The choice of coupling reagent and base can significantly impact the efficiency and stereochemical outcome of the reaction.
Solutions:
-
Optimize Coupling Chemistry:
-
Choice of Coupling Reagent: For difficult couplings, stronger activating reagents like HATU, HCTU, or PyBOP are often more effective than standard carbodiimide-based reagents like DIC/HOBt.[2]
-
Choice of Base: While DIPEA is commonly used, it has been reported to cause racemization with Fmoc-Ser(tBu)-OH. Consider using a less hindered base like 2,4,6-collidine.[9]
-
Pre-activation: Allow the Fmoc-Ser(tBu)-OH to pre-activate with the coupling reagent for a short period before adding it to the resin.
-
-
Modify Synthesis Conditions:
-
Extended Coupling Time: Increase the reaction time for the Fmoc-Ser(tBu)-OH coupling step.
-
Elevated Temperature: Gentle heating or microwave irradiation can help overcome steric hindrance and minor aggregation.
-
-
Alternative Protecting Group Strategy:
-
Fmoc-Ser(Trt)-OH: In some cases, the trityl (Trt) protecting group, being bulkier but also more acid-labile, can alter the aggregation propensity and may be easier to couple.[2]
-
Quantitative Data Summary
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in SPPS of a Difficult 10-mer Peptide
| Synthesis Method | Crude Purity (%) | Overall Yield (%) | Synthesis Time (per cycle) |
| Conventional (Room Temp) | <20 | 10 | ~2 hours |
| Microwave-Assisted (70-75°C) | >70 | 46 | ~30 minutes |
Data synthesized from a study on glycopeptide synthesis, demonstrating the significant improvement in purity and yield with microwave assistance for a challenging sequence.
Experimental Protocols
Protocol 1: Test Cleavage and HPLC Analysis for Peptide Aggregation
This protocol allows for a quick assessment of a peptide's tendency to aggregate upon cleavage from the resin.
Materials:
-
Peptide-resin sample (approx. 10-20 mg)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Microcentrifuge tubes
-
HPLC system with a C18 column
-
HPLC solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
-
Solvent for dissolving crude peptide (e.g., 50% acetonitrile in water, or a small amount of DMSO followed by dilution with Solvent A)
Procedure:
-
Place the peptide-resin in a microcentrifuge tube.
-
Add 200-500 µL of the cleavage cocktail to the resin.
-
Incubate at room temperature for 2-3 hours with occasional vortexing.
-
Centrifuge the tube to pellet the resin.
-
Transfer the supernatant (containing the cleaved peptide) to a new microcentrifuge tube.
-
Add 1 mL of cold diethyl ether to the supernatant to precipitate the peptide.
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another 1 mL of cold diethyl ether, centrifuge, and decant.
-
Allow the peptide pellet to air dry in a fume hood for at least 30 minutes.
-
Dissolve the crude peptide in an appropriate solvent for HPLC analysis. Start with a small volume and sonicate if necessary.
-
Analyze the sample by reverse-phase HPLC using a suitable gradient (e.g., 5-95% Solvent B over 30 minutes).
Interpretation of HPLC Chromatogram:
-
Sharp, single major peak: Indicates a pure peptide with little to no aggregation.
-
Broad peaks or multiple, poorly resolved peaks: Suggests the presence of aggregated species.
-
Precipitation upon dissolution: A clear sign of an aggregation-prone peptide.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a commercially available Fmoc-Xaa-Ser/Thr(ΨMe,Mepro)-OH dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser/Thr(ΨMe,Mepro)-OH dipeptide (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, or PyBOP) (3-5 equivalents)
-
Base (e.g., DIPEA or 2,4,6-collidine) (6-10 equivalents)
-
DMF or NMP
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal amount of DMF or NMP.
-
Add the base to the activation mixture and vortex briefly.
-
Immediately add the activated pseudoproline dipeptide solution to the peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, extend the coupling time or perform a second coupling.
-
Wash the resin thoroughly with DMF, followed by DCM, and proceed with the next deprotection and coupling cycle.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, and ultimately, low yields of the desired peptide.[5]
Q2: Why are peptides containing many hydrophobic residues prone to aggregation?
A2: Hydrophobic residues tend to minimize their contact with the more polar environment of the synthesis solvent (like DMF). This drives the peptide chains to interact with each other, leading to aggregation. The hydrophobic side chains can pack together, stabilizing the aggregated state.
Q3: How does Fmoc-Ser(tBu)-OH contribute to aggregation?
A3: The tert-butyl (tBu) protecting group on the serine side chain is highly hydrophobic. When multiple Fmoc-Ser(tBu)-OH residues or other hydrophobic amino acids are present in a sequence, the cumulative hydrophobicity can promote on-resin aggregation in a similar manner to naturally hydrophobic amino acids.
Q4: Can I predict if my peptide sequence will be prone to aggregation?
A4: While not always perfectly accurate, there are computational tools and general rules to predict aggregation-prone sequences. Stretches of consecutive hydrophobic residues are a strong indicator. Some online tools can analyze a sequence and highlight regions with a high propensity for aggregation.
Q5: Is it better to use a higher temperature or microwave irradiation to combat aggregation?
A5: Both methods are effective at disrupting aggregation by providing energy to break the intermolecular hydrogen bonds. Microwave synthesis is often faster and can provide more uniform heating. However, high temperatures can increase the risk of side reactions like racemization, especially for sensitive amino acids like Cysteine and Histidine. The choice may depend on the specific sequence and the equipment available.
Visualizations
Caption: Experimental workflow for SPPS with troubleshooting loop.
Caption: Causes and solutions for peptide aggregation.
References
- 1. kilobio.com [kilobio.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their peptide synthesis protocols to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low peptide yield?
A1: Low peptide yield can stem from several factors throughout the SPPS process. Key contributors include incomplete deprotection or coupling reactions, peptide aggregation, premature cleavage of the peptide from the resin, and certain side reactions. For peptides synthesized on chlorotrityl linkers, premature cleavage can be a significant issue if acidic conditions are not carefully controlled.
Q2: How can I improve the purity of my crude peptide?
A2: Improving crude peptide purity involves optimizing each step of the synthesis. This includes ensuring complete deprotection and coupling, selecting appropriate coupling reagents and scavengers, and carefully controlling reaction conditions like temperature. Using high-purity reagents and fresh solvents is also crucial.[1] Post-synthesis, effective purification techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) are essential for achieving high purity.[1]
Q3: What are common side reactions in Fmoc-SPPS and how can they be minimized?
A3: Common side reactions in Fmoc-SPPS include:
-
Aspartimide Formation: This occurs at Aspartic acid (Asp) residues and can be minimized by adding HOBt to the deprotection solution or using specialized protecting groups.[2]
-
Diketopiperazine Formation: This is prevalent at the dipeptide stage, especially with Proline, and can lead to chain termination. Using 2-chlorotrityl chloride resin can help inhibit this side reaction due to steric hindrance.[2]
-
Racemization: The loss of stereochemical integrity at the alpha-carbon can be a significant issue. Choosing the right coupling reagent and additives like HOBt or HOAt can suppress racemization.[3]
-
Oxidation of Methionine: This can be reversed by treating the peptide with reducing agents like dithiothreitol (DTT) during workup.
Q4: When should I consider double coupling?
A4: Double coupling, or repeating the coupling step, is recommended for sterically hindered amino acids or "difficult" couplings. This is particularly useful for residues like Arginine (Arg) and Proline (Pro), as well as for sequences with repeating amino acid stretches, to ensure the reaction goes to completion and to reduce deletion sequences.
Q5: How does temperature affect SPPS?
A5: Increasing the reaction temperature can enhance the speed and efficiency of both coupling and deprotection steps, potentially leading to higher crude purity, especially for "difficult sequences" prone to aggregation.[4] However, elevated temperatures can also increase the risk of side reactions like racemization and aspartimide formation for sensitive amino acids such as His and Cys.[4] Therefore, temperature optimization should be approached with caution.
Troubleshooting Guides
Problem: Low or No Peptide Yield
| Possible Cause | Suggested Solution |
| Incomplete Fmoc Deprotection | Extend the deprotection time or perform a second deprotection step. For difficult sequences, consider adding a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution.[5] |
| Inefficient Coupling | Perform a double coupling for the problematic residue. Increase the concentration of the amino acid and coupling reagents. Switch to a more efficient coupling reagent like HATU or HCTU. |
| Peptide Aggregation | Switch to a solvent with better-solvating properties like N-methylpyrrolidone (NMP) or add a chaotropic salt. Consider incorporating pseudoproline dipeptides or backbone-protecting groups to disrupt secondary structure formation.[2] |
| Premature Cleavage from Resin | For acid-sensitive resins like 2-chlorotrityl, avoid acidic additives during coupling. Use a milder base for neutralization if necessary. |
| Issues with Cleavage and Precipitation | Ensure the cleavage cocktail is appropriate for your peptide sequence and protecting groups. If the peptide does not precipitate in cold ether, try reducing the volume of TFA under a stream of nitrogen before adding ether, or use a different solvent mixture like 1:1 hexane/ether. |
Problem: Poor Crude Peptide Purity
| Possible Cause | Suggested Solution |
| Presence of Deletion Sequences | This indicates incomplete coupling. Use a more efficient coupling reagent or perform double couplings for difficult residues. Monitor coupling completion with a ninhydrin (Kaiser) test. |
| Presence of Truncation Sequences | This can result from incomplete deprotection. Optimize deprotection conditions as described above. Consider capping unreacted amino groups with acetic anhydride after the coupling step to prevent further elongation of incomplete chains. |
| Side-Reaction Products | Identify the specific side reaction based on the mass of the impurity. Implement strategies to minimize the specific side reaction (e.g., for aspartimide formation, add HOBt to the deprotection solution). |
| Racemization | Use a coupling reagent known to suppress racemization, such as one containing HOAt or OxymaPure as an additive. Avoid prolonged pre-activation times and high temperatures for sensitive amino acids.[3] |
| Reattachment of Protecting Groups | During cleavage, reactive carbocations from protecting groups can reattach to the peptide. Use an effective scavenger cocktail (e.g., Reagent K or a mixture containing triisopropylsilane (TIS)) to quench these reactive species. |
Data Presentation
Table 1: Comparison of Coupling Reagent Performance on Crude Peptide Purity (%)
| Coupling Reagent | Peptide 1 (65-74ACP) - 2x1 min coupling | Peptide 1 (65-74ACP) - 2x20 min coupling | Peptide 2 (G-LHRH) - 2x1 min coupling | Peptide 2 (G-LHRH) - 2x20 min coupling |
| HCTU | 77.25 | 83.63 | 86.83 | 94.02 |
| HATU | 80.95 | 77.01 | 87.75 | 92.65 |
| HBTU | 78.43 | 81.33 | 88.58 | 91.95 |
| COMU | 78.58 | 70.27 | 90.07 | 93.77 |
| PyBOP | 76.51 | 81.18 | 85.63 | 91.73 |
| PyOxim | 54.08 | 79.54 | 40.10 | 84.12 |
| TFFH | 52.45 | 72.03 | 39.07 | 62.90 |
Data adapted from a comparative study of different activators. The study highlights that the performance of coupling reagents can be sequence-dependent and influenced by reaction time.
Table 2: Effect of Temperature and Coupling Chemistry on Crude Peptide Purity (%)
| Peptide Sequence | Coupling Chemistry | Deprotection/Coupling Time | Temperature | Crude Purity (%) |
| Peptide A | DIC | 1x 10 min / 1x 20 min | 25°C | 60 |
| Peptide A | DIC | 1x 5 min / 1x 10 min | 50°C | 64 |
| Peptide A | DIC | 1x 2.5 min / 1x 5 min | 75°C | 71 |
| Peptide B | HBTU | 1x 10 min / 1x 20 min | 25°C | 78 |
| Peptide B | HBTU | 1x 5 min / 1x 10 min | 50°C | 82 |
| Peptide B | HBTU | 1x 2.5 min / 1x 5 min | 75°C | 85 |
This table summarizes data showing that increasing the synthesis temperature can improve crude purity while allowing for shorter deprotection and coupling times.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Wash the peptide-resin with N,N-dimethylformamide (DMF) (3 x 1 min).
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 2-4.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2: HCTU/DIPEA Coupling
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and HCTU (3.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
(Optional) Perform a ninhydrin (Kaiser) test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.
Protocol 3: Peptide Cleavage from Resin and Precipitation
-
Wash the final peptide-resin with dichloromethane (DCM) (3 x 1 min) and dry under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
Protocol 4: HPLC Analysis of Crude Peptide
-
Sample Preparation: Dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 95% water with 0.1% TFA, 5% acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm or 0.45 µm filter.
-
Column: Use a C18 reversed-phase column suitable for peptide analysis.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the absorbance at 214 nm or 220 nm.
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the main peptide peak relative to the total area of all peaks.
Protocol 5: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the crude or purified peptide in a suitable solvent, often the same as for HPLC analysis.
-
Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Analysis: Acquire the mass spectrum of the peptide.
-
Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight of the target peptide to confirm its identity. Analyze any impurity peaks to identify potential side products or deletion sequences.
Visualizations
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Caption: A decision tree for troubleshooting common SPPS issues.
Caption: Common side reactions encountered during Fmoc-SPPS.
References
Technical Support Center: Optimizing the Purity of Serine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of scavengers on the final purity of serine-containing peptides synthesized via solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing serine-containing peptides?
A1: Serine residues introduce specific challenges during SPPS, primarily during the final cleavage and deprotection step with trifluoroacetic acid (TFA). The hydroxyl group in the serine side chain is susceptible to side reactions, which can significantly impact the purity of the final peptide. Key issues include O-sulfonation and N→O acyl shifts. Additionally, sequences with multiple serine residues (poly-serine regions) can be prone to aggregation on the solid support, leading to incomplete synthesis.[1]
Q2: What is O-sulfonation of serine and why does it occur?
A2: O-sulfonation is a side reaction where a sulfo group (SO3) is attached to the hydroxyl group of serine.[2][3][4] This occurs during TFA cleavage, particularly when the peptide also contains arginine residues protected with sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[4] In the acidic environment of the cleavage cocktail, these protecting groups are removed, generating reactive sulfonyl species that can modify the unprotected serine side chain, especially in the absence of effective scavengers.[4]
Q3: What is an N→O acyl shift and how does it affect my peptide?
A3: An N→O acyl shift is an intramolecular migration of the peptide backbone's acyl group from the amide nitrogen to the hydroxyl oxygen of a serine residue. This reaction is catalyzed by strong acids like TFA and proceeds through a cyclic intermediate.[5] While this shift can sometimes be reversed with a basic wash, it can also lead to the hydrolysis of the newly formed ester bond, resulting in peptide chain fragmentation and a lower yield of the desired product.
Q4: What is the role of a scavenger in the cleavage cocktail?
A4: During the acidic cleavage of the peptide from the resin and the removal of side-chain protecting groups, highly reactive cationic species are generated (e.g., tert-butyl cations from tBu protecting groups). These carbocations can re-attach to nucleophilic residues in the peptide, such as the hydroxyl group of serine, leading to impurities. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive cations before they can cause unwanted side reactions on the peptide.[5]
Q5: Are there specific scavengers recommended for serine-containing peptides?
A5: While many scavenger cocktails are designed for sensitive residues like Cysteine, Methionine, and Tryptophan, the principles apply to serine as well. Trialkylsilanes, such as triisopropylsilane (TIS), are effective at scavenging carbocations. Water is also a common component that can act as a scavenger. For peptides containing both serine and arginine (with sulfonyl protecting groups), the choice of scavenger is critical to prevent O-sulfonation. While specific quantitative comparisons are limited in published literature, a common practice is to use a standard scavenger cocktail and optimize if side reactions are observed.
Troubleshooting Guide
Problem: My HPLC analysis shows a significant side product with a mass increase of +80 Da.
-
Possible Cause: This mass shift is characteristic of O-sulfonation of a serine or threonine residue. This is especially likely if your peptide contains arginine protected with a sulfonyl-based group (Pmc or Mtr).
-
Solution:
-
Optimize Scavenger Cocktail: Ensure your cleavage cocktail contains an effective scavenger for sulfonyl species. While direct scavengers for this are less common, ensuring a generally robust scavenger cocktail can help. Consider using a cocktail with a higher concentration of scavengers.
-
Change Arginine Protecting Group: If O-sulfonation is a persistent issue, consider synthesizing the peptide with an arginine derivative that uses a different protecting group, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which may have a lower propensity for this side reaction.[5]
-
Problem: The yield of my serine-containing peptide is very low, and I see multiple smaller fragments in the mass spectrum.
-
Possible Cause: This could be due to an N→O acyl shift followed by hydrolysis of the ester bond. This is more likely with prolonged exposure to strong acid.
-
Solution:
-
Minimize Cleavage Time: Reduce the duration of the TFA cleavage step to the minimum time required for complete deprotection and cleavage from the resin. You can perform a time-course experiment on a small scale to determine the optimal cleavage time.
-
Post-Cleavage Base Treatment: After cleavage and precipitation, you can treat the crude peptide with a mild aqueous base (e.g., ammonium bicarbonate solution at pH 8) to try and reverse the N→O acyl shift before purification. Be aware that this can also promote other side reactions, so it should be done carefully and for a limited time.
-
Problem: The synthesis of my poly-serine peptide is failing, or the peptide is difficult to purify.
-
Possible Cause: Poly-serine sequences are known to cause on-resin aggregation due to hydrogen bonding between the peptide chains.[1] This can lead to incomplete deprotection and coupling steps, resulting in deletion sequences and a complex crude product. After cleavage, these peptides can also be prone to forming gels, making purification difficult.[1]
-
Solution:
-
Use a Low-Substitution Resin: A resin with a lower loading capacity can increase the distance between peptide chains, reducing the likelihood of aggregation.
-
Modify Synthesis Protocol: Employ longer coupling times or double coupling for the serine residues to ensure complete reaction.
-
Incorporate Chaotropic Agents: During synthesis, adding chaotropic salts or using solvents like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF) can help disrupt secondary structures and improve synthesis efficiency.[6]
-
Post-Purification Handling: After purification, dissolve the peptide in a suitable buffer, potentially at a pH that minimizes aggregation, and store it frozen.[1]
-
Data Presentation: Scavenger Cocktails
Table 1: Common Scavengers and Their Targets
| Scavenger | Abbreviation | Target Reactive Species | Notes |
| Triisopropylsilane | TIS | Carbocations (e.g., from tBu, Trt groups) | A very common and effective scavenger. |
| Water | H₂O | Carbocations | Often included in cleavage cocktails. |
| Ethanedithiol | EDT | Carbocations, Thiol protecting groups | Has a strong odor.[7] |
| Thioanisole | - | Carbocations | Can also help in the removal of some protecting groups. |
| Dithiothreitol | DTT | Reduces oxidized species (e.g., Met(O)) | Can replace EDT for a lower odor option.[8] |
Table 2: Composition of Common Cleavage Cocktails
| Reagent Name | Composition | Recommended Use |
| Standard (Reagent T) | 95% TFA, 2.5% H₂O, 2.5% TIS | General purpose, for peptides without highly sensitive residues. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | For peptides containing multiple sensitive residues like Cys, Met, Trp, Tyr.[8] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" alternative, good for scavenging trityl groups.[8] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides with Arg(Pmc/Mtr) to minimize side reactions. |
Experimental Protocols
Protocol 1: General Cleavage and Deprotection of a Serine-Containing Peptide
This protocol provides a general method for cleaving a peptide from the resin and removing side-chain protecting groups.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF, and dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the chosen cleavage cocktail immediately before use. For a standard serine-containing peptide without other sensitive residues, a cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS is a good starting point.[7]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[7] Gently agitate the mixture at room temperature for 2-3 hours. The reaction can be performed in a syringe reactor with periodic mixing.[7]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by HPLC and mass spectrometry to determine purity and confirm the molecular weight.
Protocol 2: HPLC Analysis of Crude Peptide Purity
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude peptide in the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% TFA).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Injection and Data Analysis: Inject 10-20 µL of the sample. After the run, integrate the peaks in the chromatogram. Calculate the percent purity by dividing the area of the main peptide peak by the total area of all peaks.
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis, cleavage, and analysis.
Caption: Mechanism of serine O-sulfonation during TFA cleavage.
Caption: Decision flowchart for selecting a scavenger cocktail.
References
- 1. Serine O-sulfation probed by IRMPD spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. iris-biotech.de [iris-biotech.de]
- 8. peptide.com [peptide.com]
Incomplete Fmoc deprotection and strategies to overcome it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Solid-Phase Peptide Synthesis (SPPS), with a focus on incomplete Fmoc deprotection.
Troubleshooting Guide: Incomplete Fmoc Deprotection
Issue: You suspect incomplete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. This can lead to truncated or deleted peptide sequences, resulting in low yield and difficult purification.
How do I confirm incomplete Fmoc deprotection?
Several methods can be used to monitor the completeness of the Fmoc deprotection step:
-
Kaiser Test: This is a highly sensitive qualitative test for the presence of free primary amines. A positive result (blue color) indicates the presence of deprotected N-terminal amines, signifying a successful deprotection step. A negative result (yellow or colorless) after the deprotection step suggests that the Fmoc group is still attached.[1][2][3]
-
UV-Vis Spectroscopy: The progress of Fmoc deprotection can be monitored by measuring the UV absorbance of the piperidine solution used for deprotection.[4][5][6][7][8] The dibenzofulvene-piperidine adduct formed upon Fmoc removal has a characteristic absorbance maximum around 301 nm.[4][8] A stable and expected absorbance reading after each deprotection cycle indicates complete removal.
What are the common causes of incomplete Fmoc deprotection?
Several factors can contribute to inefficient Fmoc removal:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, which can hinder the access of the deprotection reagent to the N-terminal Fmoc group.[4] This is particularly common in sequences containing hydrophobic residues.
-
Steric Hindrance: Bulky amino acid side chains near the N-terminus can sterically block the approach of the deprotection reagent.
-
Difficult Sequences: Certain peptide sequences are inherently more prone to aggregation and incomplete deprotection.[4]
-
Reagent Quality and Concentration: Degraded or low-quality piperidine, or an incorrect concentration, can lead to inefficient deprotection.
-
Insufficient Reaction Time or Mixing: Short deprotection times or inadequate mixing may not allow for complete reaction.
What strategies can I use to overcome incomplete Fmoc deprotection?
If you have confirmed incomplete deprotection, consider the following strategies:
-
Extend Deprotection Time: Increasing the incubation time with the piperidine solution can help drive the reaction to completion.[1][9]
-
Repeat the Deprotection Step: Performing a second deprotection step can ensure complete removal of the Fmoc group.[1][9]
-
Use a Stronger Base or Additives:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Adding a small percentage of DBU (1-2%) to the piperidine solution can significantly increase the rate of Fmoc removal.[9][10] DBU is a stronger, non-nucleophilic base.[9][10]
-
Piperazine/DBU Mixture: A combination of piperazine and DBU has been shown to be a rapid and efficient alternative to piperidine.[11][12]
-
-
Elevated Temperature: Performing the deprotection at a slightly elevated temperature can help disrupt peptide aggregation and improve reagent accessibility.
-
Chaotropic Agents: The addition of chaotropic agents can help to disrupt secondary structures and reduce aggregation.
-
Solvent Choice: While DMF is the most common solvent, exploring other options or solvent mixtures may be beneficial for certain sequences.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for Fmoc deprotection?
A1: The standard procedure involves treating the peptide-resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for a specified period, typically 5-20 minutes.[9] This is often followed by a second treatment with fresh reagent to ensure complete deprotection.
Q2: How can I monitor the efficiency of Fmoc deprotection?
A2: The most common methods are the Kaiser test and UV-Vis spectroscopy. The Kaiser test provides a qualitative indication of free primary amines, while UV-Vis spectroscopy allows for quantitative measurement of the released Fmoc chromophore.[1][2][3][4][5][6][7][8]
Q3: Are there alternatives to piperidine for Fmoc deprotection?
A3: Yes, several alternatives are available, each with its own advantages and disadvantages. These include 4-methylpiperidine, piperazine, and DBU.[10][11][12][13][14] 4-Methylpiperidine is a non-controlled substance with similar efficiency to piperidine.[13][14] Piperazine, often used in combination with DBU, offers a safer and rapid deprotection alternative.[11][12]
Q4: When should I consider using DBU?
A4: DBU is particularly useful for difficult sequences where standard piperidine treatment is insufficient.[10] Its higher basicity accelerates Fmoc removal. However, it is a non-nucleophilic base and does not scavenge the dibenzofulvene byproduct, so a small amount of piperidine is often added for this purpose.[10] Caution should be exercised when using DBU with peptides containing aspartic acid, as it can promote aspartimide formation.[10]
Q5: Can I perform Fmoc deprotection in solution phase?
A5: Yes, Fmoc deprotection can be performed in solution. A common method involves using 20% piperidine in DMF, followed by extraction and purification to separate the deprotected peptide from the reagents and byproducts.[15]
Data Presentation
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent | Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Well-established, effective for most sequences. | Controlled substance in some regions, can cause side reactions (e.g., aspartimide formation).[16] |
| 4-Methylpiperidine | 20% in DMF | Not a controlled substance, similar efficiency to piperidine.[13][14][17] | May be slightly more expensive than piperidine. |
| Piperazine | 5-10% in DMF/NMP | Safer alternative to piperidine. | Slower deprotection kinetics compared to piperidine when used alone.[12] |
| DBU | 1-2% in DMF (often with piperidine) | Very fast and effective for difficult sequences.[10] | Can catalyze side reactions (aspartimide formation), non-nucleophilic (does not scavenge dibenzofulvene).[10] |
| Piperazine/DBU | 5% Piperazine + 2% DBU in DMF | Rapid and efficient, safer than piperidine.[11][12] | Requires optimization for specific sequences. |
Table 2: Half-life (t½) of Fmoc Removal for Different Reagents
| Reagent Combination | Half-life (t½) in seconds |
| 20% Piperidine in DMF | 7 |
| 5% Piperazine in DMF | 50 |
| 5% Piperazine + 0.5% DBU in DMF | 12 |
| 5% Piperazine + 1% DBU in DMF | 7 |
| 5% Piperazine + 2% DBU in DMF | 4 |
Data sourced from Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425.[12]
Experimental Protocols
Protocol 1: Kaiser Test (Ninhydrin Test)
This protocol is for the qualitative detection of free primary amines on the resin.
Reagents:
-
Solution A: 1 g ninhydrin in 20 mL n-butanol.
-
Solution B: 40 g phenol in 20 mL n-butanol.
-
Solution C: 1.0 mL of 16.5 mg/25 mL aqueous KCN solution diluted with 49 mL of pyridine.
Procedure:
-
Place a small sample of resin beads (10-15 beads) into a small test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue: Positive result, indicating the presence of free primary amines (successful deprotection).
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (incomplete deprotection).
Protocol adapted from Aapptec Technical Support Information Bulletin 1188.[2]
Protocol 2: UV Monitoring of Fmoc Deprotection
This protocol allows for the quantitative monitoring of Fmoc deprotection.
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Collect the piperidine solution used for the Fmoc deprotection step.
-
Dilute a small, known volume of the collected solution with a known volume of fresh 20% piperidine in DMF (e.g., 100 µL of collected solution diluted to 2 mL).
-
Use fresh 20% piperidine in DMF as a blank to zero the spectrophotometer.
-
Measure the absorbance of the diluted sample at 301 nm.
-
The concentration of the dibenzofulvene-piperidine adduct, and thus the extent of Fmoc removal, can be calculated using the Beer-Lambert law (ε at 301 nm ≈ 7800 M⁻¹cm⁻¹).
This is a general protocol and may need to be adapted based on the specific peptide synthesizer and setup.[4][8]
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Caption: Experimental workflow for monitoring Fmoc deprotection.
References
- 1. kilobio.com [kilobio.com]
- 2. peptide.com [peptide.com]
- 3. iris-biotech.de [iris-biotech.de]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 8. researchgate.net [researchgate.net]
- 9. iris-biotech.de [iris-biotech.de]
- 10. peptide.com [peptide.com]
- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. redalyc.org [redalyc.org]
Aspartimide formation in sequences with Asp-Ser and how to minimize it
Welcome to the technical support center for peptide synthesis. This guide provides detailed information, troubleshooting advice, and preventative strategies for dealing with aspartimide formation, a common side reaction in Solid-Phase Peptide Synthesis (SPPS), particularly in sequences containing Asp-Ser motifs.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based SPPS.[1][2][3] It is initiated by the deprotonation of the backbone amide nitrogen following an Aspartic Acid (Asp) residue, which then attacks the side-chain ester of the Asp. This forms a cyclic succinimide intermediate known as an aspartimide.[4]
This side reaction is highly problematic for several reasons:
-
Product Heterogeneity : The aspartimide ring is unstable and can be opened by nucleophiles (like piperidine or water), leading to a mixture of products. This includes the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their respective D-isomers due to racemization, resulting in up to nine potential by-products.[2][3]
-
Purification Challenges : The resulting side products, particularly the β-isomer, often have similar retention times to the target peptide in reverse-phase HPLC, making purification difficult and sometimes impossible.[2][3]
-
Yield Reduction : The formation of these side products significantly lowers the yield of the desired peptide.[3]
-
Mass-Neutral Isomerization : The conversion to a β-aspartyl peptide is a mass-neutral side reaction, meaning it cannot be detected by mass spectrometry alone, complicating analysis.[1]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent.[3] The reaction is most pronounced when the amino acid C-terminal to the Asp residue has a small, sterically unhindered side chain. The most susceptible sequences are:
-
Asp-Gly : This is the most notorious sequence due to the lack of a side chain on Glycine, which provides minimal steric hindrance.[4]
-
Asp-Ser : The Asp-Ser sequence is also highly prone to this side reaction.[5][6]
-
Asp-Asn , Asp-Arg , and Asp-Ala are also known to be susceptible.[3][4]
Q3: How can I detect aspartimide formation in my crude peptide sample?
Detecting aspartimide formation requires careful analysis of the crude peptide product, typically using a combination of HPLC and Mass Spectrometry (MS).
-
HPLC Analysis : Look for a characteristic pattern of peaks around your main product peak. The aspartimide intermediate is often observed as a distinct peak, and the subsequent α- and β-isomers may appear as closely eluting pre-peaks or post-peaks.
-
Mass Spectrometry (MS) :
-
Aspartimide Intermediate : This cyclic product will have a mass corresponding to the desired peptide minus 18 Da (loss of H₂O).
-
α/β Isomers : These will have the same mass as the target peptide.
-
Piperidide Adducts : If piperidine is used for Fmoc deprotection, you may detect products with a mass corresponding to the target peptide +67 Da, which arise from the opening of the aspartimide ring by piperidine.[3]
-
Troubleshooting Guide
Issue: I see a significant side product with a mass of -18 Da and/or multiple peaks with the correct mass.
This is a classic sign of aspartimide formation. The -18 Da species is the cyclic aspartimide intermediate, and the multiple correct-mass peaks are likely the α- and β-aspartyl isomers.
Root Cause Analysis & Solution Workflow
The diagram below outlines a workflow to diagnose and solve issues related to aspartimide formation based on when the problem is detected.
Caption: Troubleshooting workflow for addressing aspartimide formation.
Preventative Strategies & Protocols
The most effective way to deal with aspartimide formation is to prevent it during synthesis.[6]
Strategy 1: Modify Fmoc Deprotection Conditions
Standard Fmoc deprotection using 20% piperidine in DMF is strongly basic and promotes aspartimide formation.[3][4] Modifying this step can significantly reduce the side reaction.
-
Use a Weaker Base : Replacing piperidine with a weaker base like piperazine or morpholine can suppress aspartimide formation.[1][6][7] However, this may require longer reaction times for complete Fmoc removal.[3][7]
-
Add an Acidic Additive : Buffering the deprotection solution by adding a weak acid has been shown to be highly effective.[8][9]
Quantitative Comparison of Deprotection Cocktails
| Deprotection Reagent | Sequence | % Aspartimide Formation | Reference |
| 30% Piperidine/DMF | VKDGYI | High (not quantified) | [7] |
| 30% Piperidine / 0.1 M Formic Acid | VKDGYI | Reduced | [7] |
| 50% Morpholine/DMF | VKDGYI | Very Low / Near Zero | [7] |
| 20% Piperidine / 0.1 M HOBt | - | Significantly Reduced | [1][4] |
Protocol: Fmoc Deprotection with HOBt Additive
-
Reagent Preparation : Prepare a solution of 20% (v/v) piperidine in DMF. Just before use, add anhydrous hydroxybenzotriazole (HOBt) to a final concentration of 0.1 M. Caution: Anhydrous HOBt is explosive; handle with care.
-
Resin Treatment : Drain the coupling solution from the peptidyl-resin.
-
Deprotection : Add the 20% piperidine / 0.1 M HOBt solution to the resin and agitate for 5-10 minutes.
-
Second Treatment : Drain and repeat the deprotection step one more time.
-
Washing : Thoroughly wash the resin with DMF to remove all traces of piperidine and HOBt.
Strategy 2: Use Advanced Side-Chain Protecting Groups
The standard tert-butyl (OtBu) protecting group for the Asp side chain offers insufficient steric hindrance to prevent the intramolecular attack.[4] Using bulkier protecting groups is a highly effective strategy.
Mechanism of Steric Hindrance
The diagram below illustrates how a bulky protecting group physically blocks the backbone amide nitrogen from attacking the side-chain carbonyl, thus preventing the formation of the five-membered succinimide ring.
Caption: Steric hindrance from bulky protecting groups prevents cyclization.
Comparison of Asp Protecting Groups
| Protecting Group | Structure | % Aspartimide Formation (vs. OtBu) | Reference |
| OtBu (tert-butyl) | Standard | Baseline (High) | [2][4] |
| OMpe (3-methylpent-3-yl) | Bulky Alkyl | Significantly Reduced | [2][10] |
| OEpe (3-ethylpent-3-yl) | Bulky Alkyl | Extremely Effective Reduction | [7][10] |
| OBno (5-n-butyl-5-nonyl) | Bulky Alkyl | Extremely Effective Reduction | [7][10] |
These alternative Aspartic Acid building blocks can be used directly in your standard SPPS protocol in place of Fmoc-Asp(OtBu)-OH. They are commercially available from various suppliers.[2]
Strategy 3: Backbone Protection
For the most challenging sequences, such as Asp-Gly, the most robust solution is to protect the backbone amide nitrogen of the residue following the Asp.[1] This completely eliminates the possibility of intramolecular attack as the nucleophile is masked.
The most common method is the use of a 2,4-dimethoxybenzyl (Dmb) group.[3][11] This is typically incorporated by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH .[1][11]
-
Advantage : Completely prevents aspartimide formation.[1][4]
-
Disadvantage : Coupling onto the Dmb-protected secondary amine can be sluggish, requiring optimized coupling conditions. The specialized dipeptide building blocks are also more expensive.[1]
Strategy 4: Cleavage Cocktail Considerations
While cleavage cocktails are used at the end of synthesis, they do not mitigate aspartimide formation that has already occurred during the cycles of Fmoc deprotection.[12] Prevention during synthesis is the key strategy.[12]
References
- 1. biotage.com [biotage.com]
- 2. iris-biotech.de [iris-biotech.de]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iris-biotech.de [iris-biotech.de]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iris-biotech.de [iris-biotech.de]
- 12. iris-biotech.de [iris-biotech.de]
Validation & Comparative
A Researcher's Guide to the Validation of Quantitative Proteomics Assays Using Stable Isotope-Labeled Peptides
For researchers, scientists, and drug development professionals, the precise and accurate quantification of proteins in complex biological samples is paramount. This guide provides an objective comparison of quantitative proteomics assays, with a focus on the validation of methods using synthetic peptides incorporating stable isotope-labeled amino acids, such as Fmoc-Ser(tBu)-OH-13C3,15N. We will delve into the performance of this approach compared to other common techniques and provide supporting experimental data and protocols.
The Role of Stable Isotope-Labeled Internal Standards
Quantitative mass spectrometry-based proteomics relies on the use of internal standards to correct for variability during sample preparation and analysis.[1] The ideal internal standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.[2] Stable isotope-labeled (SIL) compounds, which incorporate heavy isotopes like 13C and 15N, are the gold standard for such applications.[3]
This compound is a protected and isotopically labeled amino acid used in the solid-phase synthesis of specific peptides.[4][5] These synthetic, "heavy" peptides are then spiked into biological samples at a known concentration. By comparing the mass spectrometry signal of the heavy peptide to its endogenous, "light" counterpart, researchers can achieve precise and absolute quantification of the target protein.[6][7]
Comparison of Quantitative Proteomics Strategies
Several strategies exist for quantitative proteomics, each with its own set of advantages and limitations. The primary methods include:
-
Absolute Quantification (AQUA) using SIL peptides: This method, which utilizes synthetic peptides created with labeled amino acids like this compound, offers high accuracy and precision for a targeted set of proteins.[6][7]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach involves growing cells in media containing "heavy" amino acids. It provides high precision for relative quantification across different cell populations.
-
Isobaric Labeling (e.g., TMT, iTRAQ): These chemical labeling methods allow for the simultaneous relative quantification of proteins across multiple samples.
-
Label-Free Quantification: This approach relies on comparing the signal intensity or spectral counts of peptides across different runs. While cost-effective, it can be more susceptible to experimental variation.
The following table summarizes the key performance characteristics of these methods.
| Feature | AQUA (with SIL Peptides) | SILAC | Isobaric Labeling (TMT/iTRAQ) | Label-Free Quantification |
| Quantification | Absolute | Relative | Relative | Relative |
| Precision (CV%) | <10% | <15% | 10-20% | 15-30% |
| Accuracy | High | High | Moderate | Moderate |
| Linearity (Dynamic Range) | 3-4 orders of magnitude | 3-4 orders of magnitude | 2-3 orders of magnitude | 4-5 orders of magnitude |
| Multiplexing | Low (targeted) | Low (typically 2-3 states) | High (up to 18-plex) | High (sequential runs) |
| Sample Type | Any | Cell culture | Any | Any |
| Cost per Sample | High (synthesis of peptides) | Moderate (labeled media) | High (reagents) | Low |
| Throughput | Low to Moderate | Moderate | High | High |
This table presents typical performance metrics and may vary depending on the specific experimental setup and instrumentation.
Experimental Workflow and Protocols
The successful implementation of a quantitative proteomics assay requires meticulous attention to the experimental workflow. Below is a generalized workflow for an AQUA experiment using a synthetic peptide standard, followed by a detailed protocol for a key step.
General Experimental Workflow
References
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. Whole proteomes as internal standards in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopic labeling of proteins for quantitative proteomic applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Isotope-labeled peptides – ProteoGenix [proteogenix.science]
- 5. lifetein.com [lifetein.com]
- 6. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absolute quantification of protein and post-translational modification abundance with stable isotope-labeled synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N and Other Internal Standards for Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in mass spectrometry-based quantification, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N with other commonly used internal standards, supported by experimental data and detailed protocols to aid in the selection of the optimal standard for your specific application.
In the realm of quantitative proteomics and metabolomics, stable isotope-labeled (SIL) internal standards are the gold standard for correcting for variability throughout the analytical workflow, from sample preparation to mass spectrometric analysis.[1] Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a high-purity, heavy-labeled amino acid derivative designed for use in solid-phase peptide synthesis (SPPS) and as an internal standard in mass spectrometry.[2] Its defined isotopic enrichment allows for the generation of a heavy peptide or its use as a spike-in standard to accurately quantify its light counterpart in a biological sample.
Understanding the Landscape of Internal Standards
The selection of an internal standard strategy is a critical decision in quantitative mass spectrometry. The most common approaches include:
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach involves growing cells in media containing "heavy" amino acids, resulting in the incorporation of the stable isotopes into all newly synthesized proteins.[3][4] This method is considered highly accurate as the standard is introduced at the very beginning of the experimental workflow.[5]
-
Stable Isotope-Labeled (SIL) Peptides (AQUA Peptides): Chemically synthesized peptides containing one or more heavy amino acids are spiked into a sample after protein extraction and digestion.[6][7] This approach is versatile and can be applied to any sample type.
-
Single Heavy-Labeled Amino Acids: A single, isotopically labeled amino acid, such as Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N, can be used to generate a labeled peptide via SPPS or, in some applications, spiked directly into a sample. The Fmoc protecting group makes it particularly suitable for controlled peptide synthesis.[2]
Performance Comparison of Internal Standard Strategies
While direct head-to-head studies comparing Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N with a wide array of other single amino acid standards are not extensively available in the public domain, we can infer its performance based on comparisons of the broader strategies.
| Internal Standard Type | Advantages | Disadvantages | Typical Application |
| Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N (as part of a SIL peptide) | High purity and defined isotopic enrichment.[2] The Fmoc group allows for directional and controlled incorporation during peptide synthesis. Versatile for any sample type. | Does not account for variability in protein extraction and digestion efficiency if added post-digestion. | Targeted quantification of specific proteins and their post-translational modifications in complex biological samples. |
| SILAC | Considered the "gold standard" for accuracy as it accounts for variability throughout the entire workflow.[4][5] High reproducibility.[5] | Limited to cell culture experiments. Can be expensive and time-consuming. Potential for metabolic conversion of labeled amino acids.[8] | Global quantitative proteomics of cultured cells, studying cellular responses to stimuli.[3] |
| Generic SIL Peptides (AQUA) | Widely applicable to any sample type. High precision for post-digestion steps. | Does not control for variability in protein extraction and enzymatic digestion.[9] | Absolute quantification of specific proteins in various biological matrices, including tissues and biofluids.[7] |
| Chemical Labeling (e.g., Dimethyl) | Applicable to any sample type. Can be more cost-effective than SILAC for large numbers of samples. | Labeling occurs post-digestion, so it does not account for digestion variability. Can have lower reproducibility compared to SILAC.[5] | Relative quantification of proteins across multiple samples. |
Key Findings from Comparative Studies:
-
SILAC vs. Chemical Labeling: Studies have shown that while both SILAC and chemical labeling methods like dimethyl labeling have comparable accuracy and quantitative dynamic range, SILAC is generally more reproducible .[5] This is attributed to the fact that in SILAC, samples are combined at the cellular level, minimizing variability from subsequent sample handling.[5]
-
SILAC vs. SIL Peptides: The primary advantage of a full SILAC approach over spiking in a SIL peptide is that it accounts for variability in protein extraction and digestion efficiency.[9] However, "spike-in" SILAC, where a labeled proteome is added to an unlabeled sample, offers a powerful alternative for tissues and organisms that cannot be metabolically labeled.[2]
-
Accuracy and Precision: The use of stable isotope-labeled internal standards, in general, significantly improves the accuracy and precision of quantification in mass spectrometry.[1] The choice between different types of standards often depends on the specific experimental needs and the biological system being studied.
Experimental Protocols
To ensure the effective use of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N and to provide a basis for comparison, we outline a general workflow for its application as part of a synthetic heavy peptide internal standard.
General Workflow for Protein Quantification using a Heavy-Labeled Peptide Standard
This workflow outlines the key steps from sample preparation to data analysis when using a synthetic heavy peptide containing Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N as an internal standard.
Caption: General workflow for protein quantification using a heavy-labeled peptide internal standard.
Detailed Methodologies:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues using an appropriate lysis buffer.
-
Quantify the total protein concentration using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Reduction, Alkylation, and Digestion:
-
Denature proteins using urea or another denaturant.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAA).
-
Dilute the sample to reduce the denaturant concentration.
-
Add a known amount of the heavy peptide standard containing Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N.
-
Digest the proteins with a protease, typically trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the eluting peptides using tandem mass spectrometry (MS/MS). The mass spectrometer should be operated in a mode that allows for the simultaneous detection and quantification of both the light (endogenous) and heavy (internal standard) peptides.
-
-
Data Analysis:
-
Identify the light and heavy peptide pairs based on their mass difference.
-
Integrate the peak areas of the extracted ion chromatograms for both the light and heavy peptides.
-
Calculate the ratio of the light to heavy peak areas.
-
Determine the absolute quantity of the endogenous peptide by comparing the ratio to a calibration curve generated with known amounts of the light peptide and a fixed amount of the heavy peptide.
-
Logical Relationship of Internal Standard Selection
The choice of an internal standard is a critical decision that impacts the accuracy and reliability of quantitative mass spectrometry data. The following diagram illustrates the logical considerations when selecting an appropriate internal standard.
Caption: Decision tree for selecting an internal standard in quantitative mass spectrometry.
Conclusion
Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N serves as a valuable building block for the synthesis of high-quality, heavy-labeled peptide internal standards. When incorporated into a synthetic peptide, it enables accurate and precise quantification of target analytes in complex biological samples. While the "gold standard" SILAC method offers the most comprehensive control over experimental variability, its application is limited to cell culture systems. For a broader range of sample types, including tissues and biofluids, the use of a heavy-labeled peptide standard, synthesized with components like Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N, provides a robust and reliable solution for targeted quantitative proteomics. The choice of when to spike in the standard—before or after digestion—will depend on the specific experimental goals and the level of control required over the analytical process. By understanding the relative strengths and weaknesses of each internal standard strategy, researchers can make informed decisions to ensure the generation of high-quality, reproducible quantitative data.
References
- 1. chempep.com [chempep.com]
- 2. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics* | Semantic Scholar [semanticscholar.org]
- 4. chempep.com [chempep.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 7. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Heavy Labeled (SIL) Peptide versus SILAC Protein Internal Standards for LC-MS/MS Quantification of Hepatic Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Quantitative Proteomics: Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N-based Peptide Standards Versus SILAC
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of quantification strategy is paramount. This guide provides an objective comparison between two powerful techniques: the use of stable isotope-labeled synthetic peptides, exemplified by those synthesized with Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N, and Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This comparison is supported by a summary of key performance metrics, detailed experimental protocols, and illustrative diagrams to aid in selecting the most appropriate method for your research needs.
The quantification of proteins in complex biological samples is fundamental to understanding cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. Both the use of isotopically labeled synthetic peptides and SILAC have emerged as robust mass spectrometry (MS)-based approaches for this purpose. While both rely on the principle of mass isotope dilution, their workflows, applications, and the nature of the quantification they provide—absolute versus relative—differ significantly.
At a Glance: Key Differences and Performance Metrics
The primary distinction lies in the labeling strategy. SILAC is a metabolic labeling approach where cells are grown in media containing "heavy" isotopically labeled essential amino acids, leading to the in vivo incorporation of the label into all newly synthesized proteins.[1][2][3] In contrast, the use of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N falls under the category of using synthetic stable isotope-labeled peptides (SIL peptides) as internal standards.[4] In this method, a synthetic peptide corresponding to a target protein's peptide, but containing one or more heavy isotopes, is spiked into a biological sample at a known concentration. This approach is often referred to as Absolute QUAntification (AQUA).
| Feature | Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N based Synthetic Peptides (AQUA) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) |
| Quantification Type | Absolute | Relative |
| Labeling Strategy | In vitro spiking of synthetic, isotopically labeled peptide standards | In vivo metabolic incorporation of labeled amino acids |
| Workflow Complexity | Simpler sample preparation; requires peptide synthesis and validation | Requires cell culture adaptation over several passages; longer upfront investment |
| Applicability | Applicable to virtually any sample type (cells, tissues, biofluids) | Primarily limited to actively dividing cells in culture |
| Multiplexing | Limited by the number of synthetic peptides used for targeted analysis | Can be multiplexed (e.g., light, medium, heavy labels) to compare 2-3 conditions simultaneously |
| Throughput | High-throughput for a targeted set of proteins | Proteome-wide analysis in a single experiment |
| Accuracy | High accuracy for absolute quantification of target proteins | High precision and reproducibility for relative quantification across the proteome[5][6] |
| Cost | Cost of synthesizing individual labeled peptides can be high for many targets | High cost of labeled amino acids and specialized cell culture media |
Delving into the Methodologies: Experimental Protocols
To provide a practical understanding, detailed experimental protocols for both approaches are outlined below.
Protocol 1: Absolute Quantification using a Synthetic Peptide Standard (e.g., synthesized with Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N)
This protocol describes a typical workflow for the absolute quantification of a target protein using a stable isotope-labeled synthetic peptide.
1. Target Peptide Selection and Synthesis:
- Identify a unique, proteotypic peptide for the target protein that is readily detectable by mass spectrometry.
- Synthesize this peptide incorporating a heavy isotope-labeled amino acid, such as that derived from Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N. The synthesis is typically performed via solid-phase peptide synthesis (SPPS).
- Purify the synthetic peptide to a high degree and accurately determine its concentration.
2. Sample Preparation:
- Lyse the cells or tissues to extract the proteome.
- Quantify the total protein concentration of the lysate.
3. Spiking and Digestion:
- Add a precisely known amount of the heavy synthetic peptide to the protein lysate.
- Denature, reduce, and alkylate the proteins in the mixture.
- Digest the proteins into peptides using a protease, most commonly trypsin.
4. Mass Spectrometry Analysis:
- Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Develop a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method to specifically detect and quantify both the endogenous ("light") and the synthetic ("heavy") peptides.
5. Data Analysis:
- Extract the peak areas for the light and heavy peptide transitions from the mass spectra.
- Calculate the ratio of the endogenous peptide to the synthetic standard.
- Based on the known concentration of the spiked-in standard, calculate the absolute amount of the target protein in the original sample.
Protocol 2: Relative Quantification using SILAC
This protocol outlines the key steps for a classic SILAC experiment to compare protein abundance between two cell populations.
1. Cell Culture and Labeling:
- Culture two populations of the same cell line in parallel.
- One population is grown in "light" medium containing the natural abundance of essential amino acids (e.g., L-Arginine and L-Lysine).
- The second population is grown in "heavy" medium where the light amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).
- Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.[7]
2. Experimental Treatment:
- Apply the experimental treatment to one of the cell populations (e.g., drug treatment) while the other serves as a control.
3. Cell Harvesting and Mixing:
- Harvest both the light- and heavy-labeled cell populations.
- Combine the two cell populations in a 1:1 ratio based on cell number or total protein amount.
4. Protein Extraction and Digestion:
- Lyse the combined cell pellet to extract the proteome.
- Denature, reduce, and alkylate the proteins.
- Digest the protein mixture into peptides using trypsin.
5. Mass Spectrometry Analysis:
- Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.
6. Data Analysis:
- Utilize specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of heavy to light peptide pairs.
- These ratios reflect the relative abundance of each protein between the two experimental conditions.
Visualizing the Workflows and a Key Signaling Pathway
To further clarify the experimental processes and a relevant biological context, the following diagrams are provided in the Graphviz DOT language.
Caption: Workflow for absolute protein quantification using a stable isotope-labeled synthetic peptide.
Caption: Workflow for relative protein quantification using SILAC.
A common application of quantitative proteomics is the study of signaling pathways. The mTOR (mechanistic Target of Rapamycin) pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer.[8]
Caption: Simplified diagram of the mTOR signaling pathway.
Conclusion: Making the Right Choice for Your Research
The decision between using stable isotope-labeled synthetic peptides (like those produced with Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N) and SILAC depends heavily on the specific research question and experimental constraints.
Choose a synthetic peptide-based approach (AQUA) when:
-
Absolute quantification of a specific protein or a small number of proteins is required.
-
The sample type is not amenable to metabolic labeling (e.g., tissue biopsies, plasma, non-dividing cells).
-
A validated, targeted assay is needed for routine analysis.
Choose SILAC when:
-
A proteome-wide, unbiased discovery of relative protein expression changes is the goal.
-
The experimental system involves actively dividing cells in culture.
-
High precision and reproducibility in relative quantification are critical, as early-stage sample mixing minimizes experimental error.[5][6]
References
- 1. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. chempep.com [chempep.com]
- 4. dot | Graphviz [graphviz.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different isotopically labeled amino acids for NMR structural studies
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structures and dynamics of proteins at an atomic level. The power of NMR in studying proteins is immensely amplified by the use of isotopically labeled amino acids. This guide provides a comprehensive comparison of different isotopic labeling strategies, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Introduction to Isotopic Labeling for Protein NMR
In protein NMR, the natural abundance of NMR-active isotopes like ¹³C (1.1%) and ¹⁵N (0.37%) is low, leading to weak signals.[1][2] Isotopic labeling involves enriching a protein with these isotopes, which dramatically enhances sensitivity and enables the use of multidimensional heteronuclear NMR experiments to resolve spectral overlap, a major challenge in larger proteins.[1][2] The choice of labeling strategy is critical and depends on several factors, including the size of the protein, the complexity of its NMR spectrum, the specific biological question being addressed, and budgetary constraints.
This guide compares three principal isotopic labeling strategies:
-
Uniform ¹⁵N and ¹³C/¹⁵N Labeling: The entire protein is enriched with ¹⁵N and/or ¹³C isotopes.
-
Selective Amino Acid Labeling: Only specific types of amino acids are isotopically labeled.
-
Methyl-Specific Labeling with TROSY: Only the methyl groups of specific amino acids (Isoleucine, Leucine, Valine, Methionine, and Alanine) are ¹³C-labeled in a perdeuterated protein, often in conjunction with Transverse Relaxation-Optimized Spectroscopy (TROSY).
Comparison of Isotopic Labeling Strategies
The selection of an appropriate labeling strategy is a crucial step in a successful NMR study. The following table summarizes the key performance characteristics of the three main approaches.
| Feature | Uniform ¹⁵N & ¹³C/¹⁵N Labeling | Selective Amino Acid Labeling | Methyl-Specific Labeling (with TROSY) |
| Primary Application | Small to medium-sized proteins (< 25 kDa) for complete structure determination.[3] | Medium to large proteins; resolving spectral overlap; studying specific residues.[4][5] | Large proteins and protein complexes (> 50 kDa); studying protein dynamics and interactions.[6][7] |
| Spectral Complexity | High, can lead to significant overlap in larger proteins.[2] | Reduced, simplifies spectra and aids in resonance assignment.[4][8] | Dramatically reduced, focuses on a small number of well-dispersed signals.[6] |
| Sensitivity | Good for smaller proteins, but decreases significantly with increasing molecular weight due to faster relaxation.[2] | Can improve sensitivity for specific signals by reducing crowding. | High, with a 4-7 fold signal-to-noise enhancement for large proteins compared to conventional ¹⁵N-HSQC.[6][9] |
| Resolution (Linewidth) | Broad lines for larger proteins. | Narrower lines for the labeled residues compared to a uniformly labeled protein of the same size. | Very narrow linewidths, even for very large systems, due to the favorable relaxation properties of methyl groups and the TROSY effect.[10] |
| Cost | ¹⁵N labeling is relatively inexpensive.[11] ¹³C/¹⁵N double labeling is the most expensive option due to the high cost of ¹³C-glucose.[7] | Intermediate, depends on the cost and number of labeled amino acids used.[12] | Can be cost-effective, especially when using labeled precursors instead of expensive labeled amino acids.[13] |
| Information Content | Provides information on the entire protein backbone and sidechains. | Provides information only on the selected amino acid types. | Provides information on specific methyl-bearing residues, which are often located in the hydrophobic core and at protein-protein interfaces.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of isotopic labeling in your research. Below are representative protocols for each of the discussed labeling strategies.
Uniform ¹⁵N and ¹³C/¹⁵N Labeling in E. coli
This protocol describes the expression of a uniformly ¹⁵N or ¹³C/¹⁵N-labeled protein in E. coli using M9 minimal medium.
Materials:
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl)
-
¹⁵NH₄Cl (for ¹⁵N labeling)
-
¹³C-glucose (for ¹³C labeling)
-
MgSO₄, CaCl₂
-
Trace metal solution
-
Thiamine and Biotin (optional)[14]
-
Appropriate antibiotic
-
E. coli expression strain transformed with the plasmid encoding the protein of interest
Protocol:
-
Prepare M9 Minimal Medium: Prepare 1L of M9 minimal medium. Autoclave the base medium (phosphates and NaCl). Separately prepare and sterilize stock solutions of MgSO₄, CaCl₂, glucose, and ¹⁵NH₄Cl.
-
Inoculation: Inoculate a small volume (e.g., 50 mL) of LB medium with a single colony of the expression strain and grow overnight at 37°C.
-
Adaptation to Minimal Medium: The next day, pellet the cells from the overnight culture and resuspend them in a small volume of M9 minimal medium to wash away the rich medium.
-
Main Culture: Inoculate 1L of M9 minimal medium containing ¹⁵NH₄Cl (1 g/L) and/or ¹³C-glucose (2-4 g/L) with the washed cells to an initial OD₆₀₀ of ~0.1.[15]
-
Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG (or another appropriate inducer) to a final concentration of 0.5-1 mM.[15]
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
Selective Amino Acid Labeling
This method involves supplementing the growth medium with one or more ¹⁵N or ¹³C-labeled amino acids.
Materials:
-
M9 minimal medium components
-
Unlabeled NH₄Cl and glucose
-
Desired ¹⁵N or ¹³C-labeled amino acid(s) (typically 100-200 mg/L)[16]
-
Set of 19 unlabeled amino acids (optional, but can reduce scrambling)
-
Other components as for uniform labeling
Protocol:
-
Prepare Medium: Prepare M9 minimal medium with unlabeled nitrogen and carbon sources.
-
Add Labeled Amino Acids: Just before inoculation, add the desired sterile ¹⁵N or ¹³C-labeled amino acid(s) to the medium. To minimize isotopic scrambling (the metabolic conversion of the labeled amino acid to other amino acids), it can be beneficial to also add the other 19 unlabeled amino acids.[17]
-
Follow Expression Protocol: Proceed with inoculation, growth, induction, and harvesting as described for uniform labeling. The E. coli will preferentially uptake and incorporate the supplemented labeled amino acids.
Methyl-Specific Labeling for TROSY NMR
This protocol is designed for expressing proteins with ¹³CH₃-labeled methyl groups in a deuterated background, which is optimal for methyl-TROSY experiments.
Materials:
-
M9 minimal medium prepared with 100% D₂O
-
¹⁵NH₄Cl
-
²H,¹²C-glucose (deuterated glucose)
-
Labeled precursors for methyl groups (e.g., ¹³C-methyl-α-ketobutyrate for Ile, and ¹³C-methyl-α-ketoisovalerate for Leu and Val)[18]
-
Other components as for uniform labeling, prepared in D₂O
Protocol:
-
Adapt Cells to D₂O: Gradually adapt the E. coli expression strain to grow in D₂O-based M9 medium over several stages of subculturing.
-
Main Culture in D₂O: Grow the adapted cells in M9/D₂O medium containing ¹⁵NH₄Cl and deuterated glucose.
-
Add Precursors: Approximately 1 hour before inducing protein expression, add the ¹³C-labeled methyl precursors to the culture.[18]
-
Induction and Expression: Induce protein expression with IPTG and continue to grow the culture at a suitable temperature.
-
Harvesting: Harvest the cells by centrifugation.
Data Acquisition: A Typical NMR Experiment
After successful protein expression and purification, the next step is to acquire NMR data. A common starting point for a uniformly ¹⁵N-labeled protein is a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment.
Sample Preparation:
-
The purified, labeled protein is typically concentrated to 0.1-1 mM in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.0-7.0).[19][20]
-
The sample should contain 5-10% D₂O for the spectrometer's lock system.[21]
NMR Spectrometer Parameters (Example for a ¹H-¹⁵N HSQC):
-
Spectrometer: 600 MHz or higher, equipped with a cryoprobe.
-
Temperature: 298 K (25°C).
-
Pulse Program: A standard HSQC pulse sequence with water suppression (e.g., hsqcetf3gpsi).
-
Acquisition Parameters:
-
¹H dimension (F2): Spectral width of ~12-16 ppm, centered around the water resonance (~4.7 ppm).
-
¹⁵N dimension (F1): Spectral width of ~30-40 ppm, centered around ~118-120 ppm.
-
Number of scans: 8-16 per increment, depending on sample concentration.
-
Number of increments in the indirect dimension: 128-256.
-
Recycle delay: 1-1.5 seconds.
-
For larger proteins labeled with deuteration and ¹³CH₃ groups, a ¹H-¹³C HMQC (Heteronuclear Multiple Quantum Coherence)-based methyl-TROSY experiment is performed. This experiment provides significantly enhanced sensitivity and resolution for large biomolecules.[22]
Visualizing the Workflow and Decision Process
The following diagrams, generated using the Graphviz DOT language, illustrate the general workflow for a protein NMR structural study and a decision tree to guide the choice of an appropriate isotopic labeling strategy.
Caption: General workflow for protein structure determination by NMR spectroscopy.
Caption: Decision tree for selecting an isotopic labeling strategy for protein NMR.
Conclusion
The choice of an isotopic labeling strategy is a critical determinant of success in protein NMR studies. Uniform labeling is a powerful tool for the complete structural elucidation of smaller proteins. For larger and more complex systems, selective amino acid labeling provides a means to simplify spectra and focus on specific regions of interest. For very large proteins and macromolecular complexes, methyl-specific labeling in conjunction with TROSY NMR has revolutionized the field, enabling the study of systems previously considered intractable by solution NMR. By carefully considering the size and properties of the protein of interest, the specific research question, and the available resources, researchers can select the optimal labeling strategy to unlock a wealth of structural and dynamic information.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 6. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Transverse relaxation-optimized spectroscopy - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. protein-nmr.org.uk [protein-nmr.org.uk]
- 11. protein-nmr.org.uk [protein-nmr.org.uk]
- 12. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 13. Fermentation and Cost-Effective 13C/15N Labeling of the Nonribosomal Peptide Gramicidin S for Nuclear Magnetic Resonance Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 15. Protocol and solutions for expression of isotopically labeled proteins in E. coli | by LucianoSphere (Luciano Abriata, PhD) | Medium [lucianosphere.medium.com]
- 16. An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. itqb.unl.pt [itqb.unl.pt]
- 19. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 20. nmr-bio.com [nmr-bio.com]
- 21. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 22. pound.med.utoronto.ca [pound.med.utoronto.ca]
Inter-laboratory Comparison of Quantitative Results Using Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N: A Guide for Researchers
This guide provides a comparative overview of the quantitative analysis of Fmoc-Ser(tBu)-OH using its stable isotope-labeled analogue, Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N, as an internal standard. The use of isotope dilution mass spectrometry (ID-MS) is a highly accurate and precise method for quantification, and understanding potential inter-laboratory variability is crucial for researchers, scientists, and drug development professionals.[1][2][3] This document outlines a standardized experimental protocol and presents a hypothetical inter-laboratory comparison to illustrate expected variations and best practices.
Quantitative Data Comparison
The following table summarizes hypothetical quantitative results from three independent laboratories determining the concentration of a Fmoc-Ser(tBu)-OH sample. Each laboratory utilized the standardized protocol outlined in this guide.
| Laboratory | Sample ID | Measured Concentration (µg/mL) | Standard Deviation (µg/mL) | Coefficient of Variation (%CV) |
| Lab A | QC-001 | 102.5 | 2.1 | 2.05 |
| Lab B | QC-001 | 99.8 | 3.5 | 3.51 |
| Lab C | QC-001 | 105.1 | 2.8 | 2.66 |
| Overall | 102.47 | 2.66 | 2.59 |
These results demonstrate a high level of agreement between the laboratories, with an overall coefficient of variation of 2.59%. This level of precision is characteristic of the robustness of the isotope dilution LC-MS/MS method.[2][4]
Experimental Protocols
A detailed methodology is critical for ensuring reproducibility and minimizing inter-laboratory variability.[5][6][7]
Sample Preparation
-
Stock Solutions:
-
Prepare a stock solution of the Fmoc-Ser(tBu)-OH sample at a nominal concentration of 1 mg/mL in acetonitrile.
-
Prepare a stock solution of the internal standard, Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N, at a concentration of 1 mg/mL in acetonitrile.[8]
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking a known amount of the Fmoc-Ser(tBu)-OH stock solution into a blank matrix (e.g., a solution mimicking the sample solvent).
-
Add a constant amount of the internal standard stock solution to each calibration standard.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
-
-
Sample Analysis:
-
To an aliquot of the sample, add the same constant amount of the internal standard as used in the calibration standards.
-
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve separation of the analyte from potential interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[3]
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
MRM Transitions:
-
Fmoc-Ser(tBu)-OH: Monitor the transition of the precursor ion to a specific product ion.
-
Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N: Monitor the corresponding transition for the isotopically labeled internal standard.
-
Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the unknown sample by interpolating its peak area ratio on the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantitative analysis of Fmoc-Ser(tBu)-OH using an isotopically labeled internal standard.
Caption: Workflow for Quantitative Analysis.
Alternative Methodologies
While isotope dilution LC-MS/MS is the gold standard for quantitative analysis, other methods can be employed, although they may exhibit higher variability.
-
External Standard Calibration: This method does not use an internal standard and is more susceptible to variations in sample preparation and instrument response.
-
Quantitative NMR (qNMR): qNMR can be a highly accurate primary method for determining the concentration of pure substances but may be less sensitive than LC-MS for complex samples.
-
UV-Vis Spectrophotometry: This technique can be used for quantification but is less specific than mass spectrometry and prone to interference from other UV-absorbing compounds.
The use of a stable isotope-labeled internal standard like Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N significantly improves the accuracy and precision of quantification by correcting for variations throughout the analytical process. This guide provides a framework for researchers to implement a robust quantitative method and to understand the expected level of inter-laboratory agreement.
References
- 1. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid analysis of peptides using isobaric-tagged isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of free amino acids and dipeptides using isotope dilution liquid chromatography and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Technical aspects and inter-laboratory variability in native peptide profiling: the CE-MS experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Fmoc-Ser(tBu)-OH-13C3,15N 99 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
Method validation for the analysis of post-translational modifications using labeled peptides
For Researchers, Scientists, and Drug Development Professionals
The analysis of post-translational modifications (PTMs) is critical for understanding cellular signaling, disease pathogenesis, and developing targeted therapeutics. This guide provides a comprehensive comparison of three leading labeled peptide-based quantitative proteomic methods for PTM analysis: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). We present a detailed overview of their respective experimental workflows, a quantitative comparison of their performance, and a discussion of key method validation considerations.
Method Comparison: SILAC vs. iTRAQ vs. TMT
The choice of a labeling strategy for PTM analysis depends on several factors, including the sample type, the desired level of multiplexing, and the required quantitative accuracy and precision. The following table summarizes the key performance characteristics of SILAC, iTRAQ, and TMT.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Principle | Metabolic labeling of proteins in vivo with "heavy" and "light" amino acids.[1][2][3][4] | Chemical labeling of peptides in vitro with isobaric tags.[5] | Chemical labeling of peptides in vitro with isobaric tags.[5][6] |
| Accuracy | High; minimal sample handling post-labeling reduces experimental error.[2][3][4][7] Ratio compression is less of an issue. | Good; potential for ratio compression due to co-isolation of precursor ions.[8][9] | Good; potential for ratio compression, though newer reagents and methods can mitigate this. |
| Precision (CV%) | Excellent; typically <15%. Early pooling of samples minimizes variation.[7] | Good; typically 15-30%. | Good; typically 15-30%. |
| Sensitivity | High; dependent on mass spectrometer sensitivity. | High; dependent on mass spectrometer sensitivity. | High; dependent on mass spectrometer sensitivity. |
| Dynamic Range | Wide; confident quantification typically within a 100-fold difference.[10] | Moderate; ratio compression can limit the effective dynamic range. | Moderate to Wide; newer TMTpro reagents offer an improved dynamic range. |
| Multiplexing | Limited; typically 2-3 plex. "Super-SILAC" can increase this but is more complex.[11] | Up to 8-plex.[5] | Up to 18-plex with TMTpro reagents, enabling larger-scale studies.[12] |
| Sample Type | Limited to metabolically active, dividing cells in culture.[7][13] | Applicable to a wide range of samples, including tissues and biofluids.[10] | Applicable to a wide range of samples, including tissues and biofluids.[10] |
| Cost | High cost associated with stable isotope-labeled amino acids and cell culture media.[7] | Moderate to high cost for iTRAQ reagents. | Moderate to high cost for TMT reagents.[7] |
| Workflow Complexity | Requires lengthy cell culture for complete label incorporation (at least 5-6 cell doublings). | Relatively straightforward chemical labeling protocol.[14] | Relatively straightforward chemical labeling protocol.[6] |
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for SILAC, iTRAQ, and TMT-based PTM analysis.
Detailed Experimental Protocols
Detailed, step-by-step protocols are crucial for reproducible PTM analysis. Below are generalized protocols for SILAC, iTRAQ, and TMT. For specific applications, optimization of these protocols is recommended.
SILAC Protocol for Phosphoproteomics
This protocol provides a general framework for SILAC-based phosphoproteomic analysis.[5][6][7][15]
-
SILAC Labeling:
-
Culture two populations of cells in parallel for at least five to six doublings. One population is grown in "light" medium containing normal isotopic abundance amino acids (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine), and the other in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine).
-
-
Cell Treatment and Lysis:
-
Apply the experimental treatment to one cell population.
-
Harvest and lyse the cells from both populations.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Reduce and alkylate the protein mixture.
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using methods such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify phosphopeptides using specialized software. The relative abundance of a phosphopeptide is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.
-
iTRAQ/TMT Protocol for PTM Analysis
This protocol outlines the general steps for iTRAQ or TMT labeling for PTM analysis.[5][6][14]
-
Protein Extraction and Digestion:
-
Extract proteins from each sample.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest equal amounts of protein from each sample into peptides.
-
-
Peptide Labeling:
-
Label the peptides from each sample with a specific iTRAQ or TMT reagent according to the manufacturer's instructions.
-
-
Sample Pooling:
-
Combine the labeled peptide samples in a 1:1 ratio.
-
-
PTM Peptide Enrichment:
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the peptides and quantify the reporter ion intensities to determine the relative abundance of the PTMs across the different samples.
-
Signaling Pathway Example: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized cascade that is heavily regulated by PTMs, particularly phosphorylation, ubiquitination, and glycosylation.[3][18][19] Dysregulation of this pathway is implicated in various cancers.
Key PTMs in EGFR Signaling:
-
Phosphorylation (pY, p): Ligand binding induces EGFR autophosphorylation on multiple tyrosine (Y) residues, creating docking sites for downstream signaling proteins like GRB2, PI3K, and PLCγ.[19][20] This initiates signaling cascades such as the MAPK and PI3K/AKT pathways.
-
Ubiquitination (Ub): The E3 ligase CBL binds to phosphorylated EGFR and mediates its ubiquitination, which is a key signal for receptor internalization and degradation, thus attenuating the signal.[21]
-
Glycosylation: N-linked glycosylation of the EGFR extracellular domain is crucial for its proper folding, stability, and ligand binding affinity.[22][23]
Method Validation for PTM Analysis
Robust method validation is essential to ensure the reliability and reproducibility of quantitative PTM data.[24] Key validation parameters for labeled peptide-based PTM analysis include:
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing samples with known PTM ratios.[8][9]
-
Precision: The degree of agreement among independent measurements of the same sample. It is typically expressed as the coefficient of variation (CV).[8][9]
-
Sensitivity: The lowest amount of a PTM that can be reliably detected and quantified (Limit of Detection, LOD, and Limit of Quantitation, LOQ).
-
Linearity and Dynamic Range: The range over which the measured signal is directly proportional to the amount of the PTM.
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the target PTM without interference from other molecules.
-
Reproducibility: The consistency of results obtained from the same samples analyzed under different conditions (e.g., different days, different instruments, different operators).
Conclusion
SILAC, iTRAQ, and TMT are powerful techniques for the quantitative analysis of PTMs. SILAC offers high accuracy and precision for studies in cell culture, while iTRAQ and TMT provide higher multiplexing capabilities and are applicable to a broader range of sample types. The choice of method should be carefully considered based on the specific research question and experimental constraints. Rigorous method validation is paramount to ensure the generation of high-quality, reliable, and reproducible data in PTM proteomics.
References
- 1. High-Throughput Profiling of Proteome and Posttranslational Modifications by 16-Plex TMT Labeling and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Diverse perspectives on proteomic posttranslational modifications to address EGFR-TKI resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of SILAC Labeling in Phosphoproteomics Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. SILAC-based temporal phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Addressing Accuracy and Precision Issues in iTRAQ Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addressing accuracy and precision issues in iTRAQ quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Networking of predicted post-translational modification (PTM) sites in human EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput and Deep-proteome Profiling by 16-plex Tandem Mass Tag Labeling Coupled with Two-dimensional Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Mitochondrial Phosphoproteomics Using iTRAQ on an LTQ-Orbitrap with High Energy Collision Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotech.cornell.edu [biotech.cornell.edu]
- 15. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]
- 16. High-Throughput Profiling of Proteome and Posttranslational Modifications by 16-Plex TMT Labeling and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. The role of EGF receptor ubiquitination in regulating its intracellular traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of Glycosylation Sites of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Validation Methods of Peptide Identification Results in Proteomics [pibb.ac.cn]
A Comparative Guide to Isotopic Enrichment of Peptides: Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N vs. Alternative Labeling Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods for assessing the isotopic enrichment of peptides, with a focus on peptides synthesized using Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N. We will explore the performance of this specific isotopically labeled amino acid in solid-phase peptide synthesis (SPPS) and compare it with alternative labeling techniques, supported by experimental data and detailed protocols.
Introduction to Isotopic Labeling of Peptides
Isotopically labeled peptides are indispensable tools in quantitative proteomics, serving as internal standards for the accurate quantification of proteins and their post-translational modifications (PTMs) by mass spectrometry. The incorporation of stable isotopes, such as ¹³C and ¹⁵N, creates a mass shift in the peptide that allows it to be distinguished from its endogenous, unlabeled counterpart without altering its chemical properties. This guide focuses on two primary methodologies for generating isotopically labeled peptides: chemical synthesis using labeled amino acids and metabolic labeling in cell culture.
Data Presentation: Comparison of Isotopic Enrichment
The efficiency of isotopic labeling is a critical factor for the sensitivity and accuracy of quantitative proteomic assays. Below is a comparison of the expected isotopic enrichment levels for peptides generated by chemical synthesis with Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N versus those produced by metabolic labeling (SILAC).
| Labeling Method | Labeled Moiety | Theoretical Isotopic Purity of Precursor | Expected Isotopic Enrichment in Peptide | Key Advantages | Key Disadvantages |
| Chemical Synthesis | Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N | >99% | >99% | High purity and defined incorporation site. Applicable to any peptide sequence. | Higher cost per peptide. |
| Metabolic Labeling (SILAC) | ¹³C₆,¹⁵N₂-Lysine & ¹³C₆,¹⁵N₄-Arginine | >98% | Typically 95-99% | Labels the entire proteome, allowing for global quantitative analysis. | Dependent on cell culture and metabolism, potential for incomplete labeling and metabolic conversion of amino acids. Not applicable to all biological samples. |
Experimental Protocols
Protocol 1: Peptide Synthesis using Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a model peptide containing the isotopically labeled serine residue.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the desired Fmoc-amino acid (3 equivalents), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
To incorporate the labeled serine, use Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N in this step.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Assessment of Isotopic Enrichment by Mass Spectrometry
This protocol describes the analysis of the synthesized ¹³C₃,¹⁵N-labeled peptide to determine its isotopic enrichment.
Materials:
-
Purified isotopically labeled peptide
-
Unlabeled synthetic peptide standard (same sequence)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
Dissolve the purified labeled peptide and the unlabeled standard in 0.1% FA in water to a final concentration of 1 pmol/µL.
-
Create a 1:1 mixture of the labeled and unlabeled peptides.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto an LC-MS/MS system.
-
Separate the peptides using a C18 column with a gradient of increasing ACN concentration.
-
Acquire full scan mass spectra in the Orbitrap at a resolution of at least 60,000.
-
Select the precursor ions for the unlabeled and labeled peptides for fragmentation (MS/MS) using higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic peaks of both the light and heavy peptides.
-
Calculate the isotopic enrichment using the following formula: Enrichment (%) = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] * 100
-
Analyze the full scan spectra to observe the isotopic distribution of the labeled peptide and confirm the incorporation of the correct number of heavy isotopes.
-
Mandatory Visualizations
Caption: Experimental workflow for peptide synthesis and isotopic enrichment analysis.
Caption: Simplified EGFR signaling pathway, a common target for proteomic studies.
Performance evaluation of different mass spectrometers for analyzing labeled peptides
A Comprehensive Guide to Selecting Mass Spectrometers for Labeled Peptide Analysis
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of a mass spectrometer is a critical decision that directly impacts the quality and depth of experimental results. The analysis of peptides labeled with isotopic tags, such as isobaric tandem mass tags (TMT) or isotope-coded affinity tags (ICAT), requires instrumentation with high sensitivity, resolution, mass accuracy, and a wide dynamic range to achieve accurate and reproducible quantification. This guide provides an objective comparison of the performance of different mass spectrometer platforms for analyzing labeled peptides, supported by experimental data and detailed methodologies.
Performance Comparison of Key Mass Spectrometer Platforms
The selection of a mass spectrometer is often a trade-off between various performance characteristics. The three most prominent high-resolution mass spectrometry platforms used for labeled peptide analysis are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each of these technologies offers a unique combination of strengths and weaknesses.
| Mass Analyzer Type | Key Features | Strengths | Limitations | Ideal Use Cases |
| Time-of-Flight (TOF) | High acquisition speed, good resolution. | Well-suited for fast chromatography; provides comprehensive quantitative analysis with data-independent acquisition (DIA) workflows like SWATH.[1][2] | Generally offers lower resolution compared to Orbitrap and FT-ICR instruments.[2] | High-throughput screening, quantitative proteomics with DIA. |
| Orbitrap | Exceptional resolution and mass accuracy, high sensitivity.[1][3] | Versatile for various applications from discovery to targeted proteomics; High-energy collisional dissociation (HCD) is well-suited for fragmenting isobaric tags.[4] | Can be more expensive and complex to operate than some TOF systems.[3] | Deep proteome coverage, analysis of post-translational modifications (PTMs), isobaric label-based quantification. |
| FT-ICR | Unparalleled resolution and mass accuracy.[2] | Provides the highest level of performance for resolving complex isotopic patterns and fine structures.[2] | High cost, large instrument footprint due to superconducting magnets, and slower scan speeds compared to TOF and Orbitrap.[2] | Top-down proteomics, detailed characterization of intact proteins and complex mixtures. |
| Triple Quadrupole (QqQ) | High sensitivity and selectivity for targeted quantification. | Gold standard for targeted quantification using selected reaction monitoring (SRM) and multiple reaction monitoring (MRM).[5] | Not suitable for discovery proteomics or the analysis of unknown compounds. | Targeted quantification of specific peptides, biomarker validation. |
Quantitative Performance Metrics
The following table summarizes typical quantitative performance metrics for modern mass spectrometers from leading manufacturers, providing a basis for comparison. These values can vary depending on the specific instrument model and experimental conditions.
| Instrument Model | Mass Analyzer | Resolution | Mass Accuracy (ppm) | Scan Speed (Hz) | Dynamic Range |
| Thermo Scientific Orbitrap Exploris 480 | Orbitrap | Up to 480,000 @ m/z 200[6] | < 1 (with internal calibration)[6] | Up to 40[6] | >5000[6] |
| Sciex TripleTOF 6600 | Quadrupole-TOF | >30,000 | < 2 | Up to 100 | >4 orders of magnitude |
| Bruker timsTOF Pro | Quadrupole-TOF with Trapped Ion Mobility | >60,000 | < 5 | Up to 100 | >5 orders of magnitude |
| Thermo Scientific Orbitrap Fusion Lumos Tribrid | Quadrupole-Orbitrap-Linear Ion Trap | Up to 500,000 @ m/z 200[3] | < 1 (with internal calibration) | Up to 20 | >5000[3] |
| Agilent 6560 Ion Mobility Q-TOF | Quadrupole-TOF with Ion Mobility | >40,000 | < 2 | Up to 50 | >4 orders of magnitude |
Experimental Protocols
Accurate and reproducible analysis of labeled peptides relies on well-defined experimental protocols. Below are detailed methodologies for key experimental stages.
Sample Preparation and Isobaric Labeling (TMT/iTRAQ)
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable buffer containing detergents and protease inhibitors.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides using a protease, typically trypsin, overnight at 37°C.[4]
-
-
Peptide Labeling:
-
Desalt the peptide digests using C18 solid-phase extraction (SPE) cartridges.
-
Reconstitute the dried peptides in a labeling buffer (e.g., triethylammonium bicarbonate).
-
Add the specific isobaric labeling reagent (e.g., TMTpro™, iTRAQ®) to each sample and incubate at room temperature.[4]
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples in equal amounts.[4]
-
Desalt the pooled, labeled peptide mixture using C18 SPE.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Load the labeled peptide mixture onto a reversed-phase nano-liquid chromatography (nanoLC) system.
-
Separate peptides using a gradient of increasing organic solvent (e.g., acetonitrile) over a long analytical column (e.g., 50 cm).
-
-
Mass Spectrometry Analysis:
-
The eluting peptides are ionized using electrospray ionization (ESI) and introduced into the mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[7]
-
For isobaric-labeled peptides, High-energy Collisional Dissociation (HCD) is commonly used for fragmentation in Orbitrap instruments to generate both peptide fragment ions for identification and reporter ions for quantification.[4]
-
To improve quantitative accuracy by reducing interference, an MS3-based method like Synchronous Precursor Selection (SPS) can be employed on Tribrid instruments like the Orbitrap Fusion Lumos.[4][8]
-
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex workflows involved in labeled peptide analysis.
Conclusion
The optimal choice of a mass spectrometer for analyzing labeled peptides depends on the specific research goals, sample complexity, and desired throughput. Orbitrap-based platforms, such as the Thermo Scientific Orbitrap Exploris and Fusion Lumos, are highly versatile and provide the high resolution and mass accuracy necessary for in-depth proteomic studies using isobaric tags.[1][3] TOF-based instruments, like the Sciex TripleTOF and Bruker timsTOF, offer excellent speed and are well-suited for high-throughput quantitative experiments, particularly with DIA workflows.[1] For the utmost in resolution and mass accuracy, FT-ICR remains the pinnacle, though its cost and complexity limit its widespread use.[2] Finally, triple quadrupole instruments are the workhorses for targeted quantification, offering unparalleled sensitivity and selectivity for validating biomarkers.[5] By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can make an informed decision to select the most appropriate mass spectrometer for their labeled peptide analysis needs.
References
- 1. Top 5 Mass Spectrometry Systems for Proteomics Research [synapse.patsnap.com]
- 2. biocompare.com [biocompare.com]
- 3. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 4. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 6. Technologies | Yale Research [research.yale.edu]
- 7. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
